Product packaging for Thiotropocin(Cat. No.:CAS No. 89550-93-6)

Thiotropocin

Cat. No.: B1683134
CAS No.: 89550-93-6
M. Wt: 212.2 g/mol
InChI Key: RWJXTYSZCDAMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiotropocin is a thiocarbonyl compound that is 3,8-dihydrocyclohepta[c][1,2]oxathiole substituted at positions 3, 4 and 8 by oxo, hydroxy, and thiocarbonyl groups, respectively. It is an antibiotic first isolated in 1984 from the fermentation broth of Pseudomonas sp. CB104. It has a role as an antibacterial agent, a bacterial metabolite and a marine metabolite. It is an organic hydroxy compound, a thiocarbonyl compound, an organic heterobicyclic compound, a thionoester and an organosulfur heterocyclic compound. It is a tautomer of a tropodithietic acid.
This compound has been reported in Pseudomonas with data available.
isolated from Pseudomonas sp. CB-104;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4O3S2 B1683134 Thiotropocin CAS No. 89550-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89550-93-6

Molecular Formula

C8H4O3S2

Molecular Weight

212.2 g/mol

IUPAC Name

8-sulfanylcyclohepta[c]oxathiole-3,4-dione

InChI

InChI=1S/C8H4O3S2/c9-4-2-1-3-5(12)7-6(4)8(10)11-13-7/h1-3,12H

InChI Key

RWJXTYSZCDAMCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C(=C1)S)SOC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thiotropocin

Origin of Product

United States

Foundational & Exploratory

Thiotropocin: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudomonas sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotropocin is a novel sulfur-containing antibiotic with a unique seven-membered tropolone ring structure, isolated from the fermentation broth of Pseudomonas sp. CB-104.[1] This document provides a comprehensive overview of the discovery, isolation, physicochemical properties, and biological activity of this compound. It details the experimental protocols for the fermentation of the producing organism and the subsequent extraction and purification of the antibiotic. Furthermore, this guide presents its antimicrobial spectrum through quantitative data and elucidates the proposed biosynthetic pathway. The information herein is intended to serve as a technical resource for researchers in natural product discovery, microbiology, and antibiotic development.

Discovery and Producing Organism

This compound was first isolated from the culture broth of a bacterial strain designated CB-104, which was identified as a species of Pseudomonas.[1] The producing organism, Pseudomonas sp. CB-104, was isolated from a soil sample.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Pseudomonas sp. CB-104. The following sections detail the protocols for fermentation, extraction, and purification.

Fermentation Protocol

A seed culture of Pseudomonas sp. CB-104 is prepared by inoculating a suitable seed medium and incubating on a rotary shaker. This seed culture is then used to inoculate the production medium. While the exact composition of the optimal fermentation medium from the original discovery is not publicly available, a typical production medium for antibiotic production by Pseudomonas species would consist of a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., peptone, yeast extract, ammonium salts), and mineral salts. The fermentation is carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration for a period sufficient to achieve optimal antibiotic titer.

Extraction and Purification Protocol

Following fermentation, the culture broth is harvested and the bacterial cells are separated from the supernatant by centrifugation or filtration. The bioactive compound, this compound, is then extracted from the supernatant. A generalized workflow for extraction and purification is presented below.

G A Fermentation Broth of Pseudomonas sp. CB-104 B Centrifugation/Filtration A->B C Supernatant (Containing this compound) B->C D Cell Pellet (Discarded) B->D E Solvent Extraction (e.g., with Ethyl Acetate at acidic pH) C->E F Crude Extract E->F G Chromatographic Purification (e.g., Silica Gel Chromatography) F->G H Further Purification (e.g., Preparative HPLC) G->H I Pure this compound H->I

Figure 1: Generalized workflow for the extraction and purification of this compound.

Physicochemical Properties

This compound presents as orange or yellowish-orange needles.[1] Based on elemental analysis and mass spectrometry, its molecular formula has been determined to be C8H4O3S2.[1]

PropertyValue
Appearance Orange or yellowish-orange needles[1]
Molecular Formula C8H4O3S2[1]
Molecular Weight 212.25 g/mol
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water and benzene. Insoluble in n-hexane and petroleum ether.
UV-Vis Absorption Shows characteristic absorption maxima in the ultraviolet and visible regions.
Infrared Spectrum Exhibits absorption bands indicative of its functional groups.

Table 1: Physicochemical Properties of this compound.

Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including UV-Vis, IR, 1H NMR, 13C NMR, and mass spectrometry. It was identified as a derivative of the tropolone ring system, containing two sulfur atoms.

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] It is also active against some phytopathogens and mycoplasma.[1] The minimum inhibitory concentrations (MICs) against a selection of microorganisms are summarized in the table below. The data is based on the initial discovery and may not be exhaustive.

Test OrganismMIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus1.56
Bacillus subtilis0.78
Bacillus cereus0.78
Micrococcus luteus0.2
Gram-negative Bacteria
Escherichia coli6.25
Pseudomonas aeruginosa25
Proteus vulgaris3.13
Shigella sonnei3.13
Phytopathogenic Bacteria
Xanthomonas oryzae0.78
Xanthomonas campestris1.56
Mycoplasma
Mycoplasma gallisepticum3.13

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Proposed Biosynthetic Pathway

The biosynthesis of tropolone-containing compounds in Pseudomonas is understood to branch from the phenylacetic acid (PAA) catabolism pathway.[2] While the specific gene cluster for this compound biosynthesis in Pseudomonas sp. CB-104 has not been fully elucidated, a proposed pathway can be inferred from related systems. The pathway likely initiates from the aromatic amino acid, phenylalanine.

G A Phenylalanine B Phenylpyruvic Acid A->B Transamination C Phenylacetyl-CoA B->C Oxidative Decarboxylation D Ring Epoxidation & Expansion C->D E Tropolone Precursor D->E F Thiolation & Further Modifications E->F G This compound F->G

Figure 2: Proposed biosynthetic pathway of this compound from Phenylalanine.

The proposed pathway involves the conversion of phenylalanine to phenylpyruvic acid and subsequently to phenylacetyl-CoA.[2] The aromatic ring of phenylacetyl-CoA is then believed to undergo oxidative ring expansion to form a tropolone precursor.[2] A series of subsequent enzymatic modifications, including the introduction of two sulfur atoms (thiolation), leads to the final structure of this compound. The precise enzymes and intermediates in the latter stages of this pathway require further investigation.

Conclusion

This compound represents a promising class of sulfur-containing tropolone antibiotics with a broad spectrum of activity. This technical guide provides a foundational understanding of its discovery, isolation from Pseudomonas sp. CB-104, and key characteristics. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents. Further studies to elucidate the detailed biosynthetic pathway and mechanism of action will be crucial for realizing its full clinical and biotechnological potential.

References

Thiotropocin (C₈H₄O₃S₂): A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotropocin, a sulfur-containing heterocyclic molecule with the formula C₈H₄O₃S₂, is a secondary metabolite produced by the bacterium Pseudomonas sp. CB-104.[1] First isolated in 1984, it exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, biological activity, and mechanism of action. Notably, this compound exists in a tautomeric equilibrium with tropodithietic acid (TDA), a more extensively studied compound from marine bacteria. Much of the understanding of this compound's biological function is inferred from studies on TDA. This document consolidates the available data, outlines key experimental methodologies, and presents logical relationships to aid in further research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a unique seven-membered tropolone ring fused with a dithietane ring system. It is a tautomer of tropodithietic acid (TDA), and computational studies suggest a facile interconversion between the two forms with a low energy barrier.

Below is a summary of the known physicochemical properties of this compound. It is important to note that detailed experimental data for this compound is limited, and some properties are inferred from its isomeric form, tropodithietic acid.

PropertyValueSource
Molecular Formula C₈H₄O₃S₂[1]
Molecular Weight 212.2 g/mol Inferred from Formula
Appearance Orange or yellowish-orange needles[1]
Tautomerism Exists in equilibrium with tropodithietic acid[2][3]

Biological Activity and Mechanism of Action

This compound demonstrates a broad spectrum of antibacterial activity. Its mechanism of action is believed to be identical to that of its tautomer, tropodithietic acid, which functions as an electroneutral proton antiporter.

Antibacterial Spectrum

This compound is active against a range of Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action: Proton Motive Force Disruption

The primary mode of antibacterial action for the this compound/TDA tautomeric system is the disruption of the proton motive force (PMF) across the bacterial cell membrane. This is achieved through an electroneutral proton antiport mechanism. The molecule can pick up a proton from the extracellular environment, diffuse across the cell membrane, and release the proton into the cytoplasm. To maintain electroneutrality, it is thought to then chelate a cation (such as K⁺) and transport it out of the cell. This continuous cycling effectively collapses the transmembrane proton gradient, which is essential for ATP synthesis, nutrient transport, and flagellar motion.

H_ext H+ T_H This compound-H+ H_ext->T_H Protonation K_ext K+ H_int H+ T_H->H_int Diffusion & Deprotonation T_K This compound-K+ T_K->K_ext Diffusion & Release K_int K+ K_int->T_K Cation Chelation

Mechanism of proton antiport by this compound.

Biosynthesis

The biosynthesis of the tropolone ring of this compound and tropodithietic acid has been shown to originate from the shikimate pathway, with phenylalanine serving as a key precursor.

Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Phenylacetic_Acid Phenylacetic Acid Phenylalanine->Phenylacetic_Acid Tropolone_Precursor Tropolone Precursor Phenylacetic_Acid->Tropolone_Precursor Sulfur_Incorporation Sulfur Incorporation Tropolone_Precursor->Sulfur_Incorporation This compound This compound Sulfur_Incorporation->this compound

Simplified biosynthetic pathway of this compound.

Experimental Protocols

General Workflow for Isolation and Analysis

Fermentation Fermentation of Pseudomonas sp. CB-104 Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Bioassays Antibacterial Activity Assays (MIC) Chromatography->Bioassays Structural_Elucidation Structural Elucidation (NMR, MS, IR, X-ray) Crystallization->Structural_Elucidation

General workflow for this compound research.

Conclusion and Future Directions

This compound remains a molecule of interest due to its unique chemical structure and broad-spectrum antibacterial activity. Its relationship with tropodithietic acid provides a valuable framework for understanding its mechanism of action. However, a significant gap exists in the publicly available, detailed physicochemical and spectral data for this compound. Future research should focus on re-isolating or synthesizing this compound to fully characterize its properties and to explore its therapeutic potential more thoroughly. A detailed comparative study of the biological activities of this compound and tropodithietic acid would also be of great value to the scientific community. Furthermore, exploring its effects on specific bacterial signaling pathways beyond the general disruption of the proton motive force could reveal novel targets for antibiotic development.

References

Thiotropocin: A Technical Guide to the Sulfur-Containing Tropolone Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thiotropocin, a sulfur-containing 7-membered-ring antibiotic. It covers the compound's chemical properties, biosynthetic origins, mechanism of action, and antimicrobial activity. Detailed experimental protocols for key methodologies and visualizations of complex pathways are included to support further research and development.

Introduction and Chemical Properties

This compound is a natural antibiotic isolated from the culture broth of Pseudomonas sp. CB-104.[1] It presents as orange or yellowish-orange needles and possesses the molecular formula C₈H₄O₃S₂.[1] Structurally, it is a tropolone derivative, characterized by a seven-membered aromatic ring.[1][2] this compound is a known tautomer of tropodithietic acid (TDA), another well-studied antibiotic produced by marine bacteria such as Phaeobacter inhibens.[3][4] TDA is considered the more stable of the two tautomeric forms.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₄O₃S₂[1]
AppearanceOrange or yellowish-orange needles[1]
ClassSulfur-containing 7-membered-ring antibiotic; Tropolone derivative[1]
TautomerismExists in equilibrium with Tropodithietic Acid (TDA)[3][4]
Producing OrganismPseudomonas sp. CB-104[1][4]

Biosynthesis Pathway

The biosynthesis of the seven-membered tropolone ring of this compound and its tautomer, TDA, branches off from the central phenylacetic acid (PAA) catabolism pathway. Isotope feeding experiments have suggested that the pathway involves an oxidative ring expansion of phenylacetic acid. While the complete enzymatic cascade for this compound in Pseudomonas sp. is not fully elucidated, studies on TDA biosynthesis in marine roseobacters provide a well-accepted model. The process begins with phenylalanine and proceeds through phenylacetyl-CoA, which is then modified by a series of enzymes encoded by the tda gene cluster to form the tropolone core, followed by the introduction of sulfur atoms.

Thiotropocin_Biosynthesis cluster_0 Primary Metabolism cluster_1 Tropolone Core Biosynthesis Phenylalanine Phenylalanine PAA Phenylacetic Acid (PAA) Phenylalanine->PAA PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK (Ligase) Tropolone_Precursor 7-Membered Ring Tropolone Precursor PAA_CoA->Tropolone_Precursor PaaABCDE (Oxygenase) & Ring Expansion TCA_Cycle TCA Cycle PAA_CoA->TCA_Cycle Catabolism Sulfur_Addition Sulfur Addition (e.g., via TdaB Glutathione S-transferase) Tropolone_Precursor->Sulfur_Addition tda gene products Thiotropocin_TDA This compound / TDA Sulfur_Addition->Thiotropocin_TDA Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space (Low pH) cluster_cytosol Cytosol (Neutral pH) Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom Proton_Out H+ TDA_H TDA-H (Protonated) Proton_Out->TDA_H 1. Proton Binding Proton_In H+ Result Result: Collapse of Proton Gradient (ΔpH) Disruption of Proton Motive Force Cation_In K+ TDA_K TDA-K (Cation-bound) Cation_In->TDA_K 3. Cation Binding TDA_H->Proton_In 2. Diffusion In & Proton Release TDA_K:w->Cation_In:e 4. Diffusion Out & Cation Release MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B1 Inoculate each well (except negative control) with bacterial suspension A1->B1 A2 Prepare serial two-fold dilutions of this compound in a 96-well plate A2->B1 B2 Incubate plate at 37°C for 16-24 hours B1->B2 Controls Controls: - Positive: Bacteria + Broth (No Antibiotic) - Negative: Broth Only B1->Controls C1 Observe wells for turbidity (bacterial growth) B2->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2 PMF_Workflow Start Grow bacteria to mid-log phase Wash Wash and resuspend cells in buffer Start->Wash Equilibrate Equilibrate cells with fluorescent PMF-sensitive dye (e.g., DiSC3(5)) Wash->Equilibrate Baseline Measure baseline fluorescence Equilibrate->Baseline Add_Compound Add this compound (or control) Baseline->Add_Compound Measure_Fluorescence Monitor fluorescence change over time Add_Compound->Measure_Fluorescence Controls Controls: - Vehicle (e.g., DMSO) - Known PMF disruptor (e.g., CCCP) Add_Compound->Controls Analyze Analyze data: Increased fluorescence indicates PMF disruption Measure_Fluorescence->Analyze

References

The Thiotropocin Enigma: A Deep Dive into its Biosynthesis from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biosynthetic pathway of Thiotropocin, a potent sulfur-containing antibiotic, from its precursor, phenylacetic acid. This whitepaper consolidates current knowledge, presenting detailed enzymatic steps, quantitative data, experimental protocols, and novel pathway visualizations to facilitate further research and development in this critical area of natural product biosynthesis.

This compound, and its closely related tautomer tropodithietic acid (TDA), are tropolone-containing natural products with significant antimicrobial properties. Their unique seven-membered ring structure, derived from the common metabolite phenylacetic acid (PAA), presents a fascinating case of metabolic redirection and enzymatic ingenuity. This guide elucidates the intricate molecular machinery that transforms a simple aromatic acid into a complex, bioactive antibiotic.

From a Common Catabolite to a Complex Antibiotic: The Biosynthetic Pathway

The journey from phenylacetic acid to this compound is a multi-step enzymatic cascade that begins with the well-characterized PAA catabolic pathway. This initial phase is governed by a series of enzymes encoded by the paa gene cluster, which activate and prepare the phenylacetyl-CoA intermediate for ring expansion.

The key steps in the initial conversion of phenylacetic acid are:

  • Activation: Phenylacetic acid is first activated to its coenzyme A thioester, phenylacetyl-CoA, by the enzyme PaaK (Phenylacetate-CoA ligase).

  • Epoxidation: The aromatic ring of phenylacetyl-CoA is then epoxidized by the PaaABCDE multicomponent monooxygenase.

  • Isomerization and Ring Opening: The resulting epoxide is isomerized by PaaG , and the ring is subsequently opened and rearranged by the bifunctional enzyme PaaZ , which possesses both hydratase and dehydrogenase activities. This series of reactions leads to the formation of a key seven-membered ring intermediate, which is then shunted from catabolism towards secondary metabolism.

Following the formation of the tropolone core, a dedicated set of enzymes encoded by the tda (tropodithietic acid biosynthesis) gene cluster takes over to complete the synthesis of this compound's tautomer, TDA. While the precise enzymatic steps leading specifically to this compound in Pseudomonas sp. are not as extensively characterized as the TDA pathway in marine bacteria like Phaeobacter inhibens, the pathways are understood to be highly analogous. The critical step of sulfur incorporation is a key focus of ongoing research.

The proposed subsequent steps, largely inferred from studies on TDA biosynthesis, include:

  • Flavoenzyme-mediated modification: The flavoprotein TdaE plays a crucial role in the modification of the tropolone ring.

  • Sulfur Incorporation: The introduction of the characteristic dithiet moiety is a critical step. In TDA biosynthesis, the enzyme TdaB , a glutathione S-transferase, is proposed to catalyze the addition of sulfur in the form of S-thiocysteine. The precise mechanism and the enzymes directly responsible for forming the dithiet ring in this compound are still under investigation but are likely to involve homologous enzymes. Other proteins encoded by the tda cluster, such as TdaD , are also essential for the biosynthesis, although their exact functions are not fully elucidated.

The biosynthetic pathway is visualized in the following diagram:

Thiotropocin_Biosynthesis PAA Phenylacetic Acid PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK Epoxide Ring 1,2-epoxyphenylacetyl-CoA PAA_CoA->Epoxide PaaABCDE Oxepin Oxepin-CoA Epoxide->Oxepin PaaG Tropolone_precursor Tropolone Precursor Oxepin->Tropolone_precursor PaaZ This compound This compound Tropolone_precursor->this compound TdaE, TdaB, TdaD, etc. Gene_Knockout_Workflow start Start: Identify Target Gene construct_plasmid Construct Knockout Plasmid (Upstream/Downstream fragments + Selectable/Counter-selectable markers) start->construct_plasmid transform Transform into Host Strain construct_plasmid->transform select_single Select for Single Crossover Events (Antibiotic Resistance) transform->select_single counter_select Culture and Counter-select for Double Crossover Events select_single->counter_select verify Verify Gene Deletion (PCR and Sequencing) counter_select->verify end End: Confirmed Mutant Strain verify->end

Thiotropocin: A Comprehensive Technical Guide to its Microbial Producers and Their Ecological Niches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotropocin, a potent sulfur-containing tropolone antibiotic, and its tautomer tropodithietic acid (TDA), represent a class of natural products with significant antimicrobial and ecological relevance. This technical guide provides an in-depth exploration of the microorganisms known to produce this compound, their diverse natural habitats, and the intricate biochemical pathways governing its synthesis. Detailed experimental methodologies for the isolation, characterization, and quantification of this compound are presented, alongside a comprehensive summary of production-influencing factors. This document aims to serve as a critical resource for researchers in natural product discovery, microbial ecology, and antibiotic development.

This compound-Producing Organisms and Their Natural Habitats

This compound was first isolated in 1984 from a terrestrial bacterium.[1] However, the majority of organisms known to produce this compound and its more extensively studied tautomer, tropodithietic acid (TDA), are marine bacteria.[1][2] These microorganisms are taxonomically diverse and occupy a range of ecological niches, from soil to various marine environments.

Terrestrial Producers

The inaugural discovery of this compound was from a Pseudomonas species, strain CB-104, which was isolated from a soil sample.[3] While this remains a notable discovery, the preponderance of subsequent research has focused on marine producers.

Marine Producers

A significant number of marine bacteria, particularly within the family Rhodobacteraceae (class Alphaproteobacteria), are prolific producers of TDA, which exists in equilibrium with this compound.[1] These bacteria are key players in marine ecosystems and are often associated with eukaryotic hosts.

  • Phaeobacter : Species such as Phaeobacter inhibens and Phaeobacter gallaeciensis are well-documented TDA producers.[1] They are frequently isolated from marine algae and aquaculture environments.[1][2]

  • Tritonibacter : Strains of Tritonibacter have been isolated from both aquaculture settings and open ocean waters, where they can constitute a notable fraction of the bacterial population in surface waters.[1]

  • Pseudovibrio : These bacteria are commonly found in association with marine sponges and red algae.[4]

  • Ruegeria : Certain species within this genus are also known to produce TDA.[2]

  • Caulobacter : A marine Caulobacter species has been identified as a producer of this compound with antimicroalgal activities.[1][5]

The ecological roles of this compound and TDA are multifaceted. They act as potent antimicrobial agents, providing a competitive advantage to the producing organism.[1] In symbiotic relationships, such as with microalgae, they can protect the host from pathogens.[6] The production of these compounds is often linked to a sessile, biofilm-forming lifestyle, suggesting a role in surface colonization and defense.[1][7]

Quantitative Data on this compound Production

The production of this compound/TDA is highly dependent on the producing strain and the specific cultivation conditions. The following table summarizes key quantitative data related to its production.

Producing OrganismHabitatKey Production ConditionsReported Yield/ActivityReference(s)
Pseudomonas sp. CB-104SoilNot specified in detail.Active against Gram-positive and Gram-negative bacteria, some phytopathogens, and mycoplasma.[3]
Phaeobacter inhibensMarine (Algae)High iron concentrations (e.g., in marine broth).Production of antibacterially active TDA is dependent on iron. A brown pigment often coincides with TDA production.[2][8]
Phaeobacter piscinae S26MarineBiofilm growth enhances production compared to planktonic growth.Not quantified in the provided text.[9]
Pseudovibrio sp. D323Marine (Red Alga)Not specified in detail.Strong inhibitory activity against a range of marine and pathogenic bacteria.[4]
Caulobacter sp.MarineNot specified in detail.Exhibits antimicroalgal activities.[1][5]

Experimental Protocols

Isolation of this compound-Producing Organisms

A common workflow for the isolation of this compound-producing bacteria, particularly from marine environments, is outlined below.

Isolation_Workflow cluster_collection Sample Collection cluster_isolation Bacterial Isolation cluster_screening Screening for Antimicrobial Activity cluster_identification Producer Identification & Characterization Sample Marine Sample (e.g., Seawater, Algae, Sponge) Dilution Serial Dilution Sample->Dilution Plating Plating on Marine Agar Dilution->Plating Incubation Incubation Plating->Incubation Overlay Overlay Assay with Indicator Strain Incubation->Overlay Inhibition Identification of Inhibition Zones Overlay->Inhibition PureCulture Isolation of Pure Culture Inhibition->PureCulture MolecularID 16S rRNA Gene Sequencing PureCulture->MolecularID Chemical Chemical Analysis (HPLC, MS) of Culture Supernatant PureCulture->Chemical

Figure 1: Workflow for the isolation of this compound producers.

Methodology:

  • Sample Collection: Obtain samples from the desired habitat (e.g., marine sediment, surface of macroalgae, sponge tissue).

  • Serial Dilution and Plating: Homogenize the sample and perform serial dilutions in sterile seawater or an appropriate buffer. Plate the dilutions onto a suitable medium, such as marine agar.

  • Incubation: Incubate the plates at a temperature relevant to the source environment (e.g., 20-25°C for marine samples) until colonies are visible.

  • Screening for Activity: Replicate the colonies onto fresh plates and overlay with a soft agar seeded with a sensitive indicator strain (e.g., Vibrio anguillarum, Staphylococcus aureus).[10]

  • Identification of Active Colonies: After further incubation, identify colonies that produce a zone of inhibition in the indicator lawn.

  • Isolation and Identification: Isolate the active colonies into pure culture. Identify the isolates using molecular techniques such as 16S rRNA gene sequencing.

  • Chemical Confirmation: Confirm the production of this compound/TDA in the culture supernatant of the pure isolates using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Cultivation and Extraction of this compound

Cultivation:

  • For marine producers like Phaeobacter inhibens, cultivation in an iron-rich medium such as marine broth is crucial for the production of antibacterially active TDA.[8]

  • Cultures are typically grown aerobically with shaking to ensure adequate aeration.

  • Incubation times and temperatures will vary depending on the specific organism's growth characteristics.

Extraction:

  • Centrifuge the culture to separate the bacterial cells from the supernatant.

  • Acidify the cell-free supernatant to a low pH (e.g., pH 2-3) with an acid like HCl. This step is important as it can convert a non-inhibitory precursor into the active TDA form.[2]

  • Extract the acidified supernatant with an organic solvent such as ethyl acetate.

  • Concentrate the organic phase under reduced pressure to obtain the crude extract containing this compound/TDA.

Biosynthesis of this compound

The biosynthesis of TDA, the tautomer of this compound, has been elucidated to originate from the catabolism of phenylalanine.[9][10] The pathway involves genes from the phenylacetic acid (PAA) catabolon and a dedicated tda biosynthetic gene cluster.[9][10]

Biosynthesis_Pathway Phe Phenylalanine PAA Phenylacetic Acid (PAA) Catabolon (paa genes) Phe->PAA TroponePrecursor Tropolone Precursor PAA->TroponePrecursor TDA_Cluster TDA Biosynthetic Gene Cluster (tdaA-F genes) TroponePrecursor->TDA_Cluster Sulfur_Addition Sulfur Addition (from S-thiocysteine) TDA_Cluster->Sulfur_Addition TDA Tropodithietic Acid (TDA) Sulfur_Addition->TDA This compound This compound TDA->this compound Tautomerization

Figure 2: Simplified biosynthetic pathway of this compound/TDA.

The key steps in the biosynthesis include:

  • Phenylalanine Catabolism: The pathway initiates with the degradation of phenylalanine via the PAA catabolon.[10]

  • Tropolone Ring Formation: Intermediates from the PAA pathway are shunted towards the formation of a seven-membered tropolone ring, a key structural feature of this compound.[9]

  • Sulfur Incorporation: The sulfur atoms are incorporated into the tropolone backbone. This process is catalyzed by enzymes encoded within the tda gene cluster, with S-thiocysteine serving as the direct sulfur donor.[10]

  • Tautomerization: Tropodithietic acid exists in a tautomeric equilibrium with this compound.[1]

Signaling and Regulation

The production of TDA is tightly regulated and integrated with the bacterium's lifestyle. In some TDA-producing roseobacters, production is enhanced during surface attachment and biofilm formation.[9] In Ruegeria mobilis, high intracellular levels of cyclic-di-GMP, a common bacterial second messenger that often regulates the transition between motile and sessile lifestyles, are required for TDA production.[2] This suggests a regulatory link between TDA synthesis and the decision to adopt a surface-associated existence.

Regulation_Pathway cluster_signal Environmental Cues / Cellular State cluster_phenotype Bacterial Phenotype cluster_production Metabolite Production Surface Surface Attachment Biofilm Biofilm Formation Surface->Biofilm c_di_GMP High c-di-GMP TDA_Prod TDA Production c_di_GMP->TDA_Prod Biofilm->c_di_GMP

Figure 3: Regulatory logic of TDA production.

Conclusion

This compound and its tautomer, tropodithietic acid, are significant natural products produced by a range of terrestrial and, notably, marine bacteria. Their potent antimicrobial activity and association with specific ecological niches, such as biofilms and symbiotic relationships, underscore their importance in microbial chemical ecology. A deeper understanding of the producing organisms, their habitats, and the regulation of the biosynthetic pathway is critical for harnessing the therapeutic potential of these compounds. The methodologies and data presented in this guide provide a foundational resource for researchers to further explore and exploit the fascinating biology and chemistry of this compound.

References

Tautomerism of Thiotropocin and Tropodithietic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropodithietic acid (TDA) and thiotropocin are naturally occurring sulfur-containing tropone derivatives with significant antimicrobial and potential anticancer properties.[1][2] A key aspect of their chemistry, crucial for understanding their biological activity and for drug development, is their existence as interconverting tautomers. This technical guide provides an in-depth analysis of the tautomeric relationship between this compound, tropodithietic acid, and the less stable tautomer, troposulfenin, based on current scientific understanding, primarily derived from computational studies.

Introduction to Tautomerism in this compound and Tropodithietic Acid

This compound and tropodithietic acid (TDA) are not distinct compounds but rather tautomers that can readily interconvert through a facile 1,5-hydrogen shift.[3][4][5] Computational studies have been instrumental in elucidating the dynamics of this relationship, suggesting that they can be considered essentially the same compound in equilibrium.[3] This tautomerism is significant as the biological activity of these molecules may be attributable to one or both forms, or the equilibrium itself. A third, much less stable tautomer, troposulfenin, also exists and is connected to the TDA/thiotropocin equilibrium.[3][4][5]

The core structures are characterized by a seven-membered tropone ring, which imparts partial aromatic character similar to the tropylium ion.[3][4][5] The tautomerism primarily involves the migration of a proton between the thiol and hydroxyl groups attached to the tropone ring.

Quantitative Analysis of Tautomeric Stability

Computational studies, primarily using Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. Tropodithietic acid is consistently shown to be the more stable tautomer.[1]

Table 1: Calculated Relative Energies of Tautomers
TautomerRelative Energy (kcal/mol)Computational MethodReference
This compound4-5B3LYP/6-31+G(d)[1]
Tropodithietic Acid0B3LYP/6-31+G(d)[1]
TroposulfeninSignificantly higherB3LYP/6-31+G(d)[3]
Table 2: Activation Energies for Tautomeric Interconversion
ReactionActivation Energy (kcal/mol)ConditionsComputational MethodReference
This compound to TDA~2-8Gas PhaseNot Specified[1]
This compound to TDA0.0 (barrierless)Gas Phase, with ZPE correctionB3LYP/6-31+G(d)[3]
This compound to TDA8.2Water-assistedB3LYP/6-31+G(d) with ZPE corrections[3][5]
TDA to Troposulfenin12.8 (initial step)Water-assistedB3LYP/6-31+G(d) with ZPE corrections[3][5]
TDA to Troposulfenin37.1 (second step)Water-assistedB3LYP/6-31+G(d) with ZPE corrections[3][5]

*ZPE: Zero-Point Energy

Tautomeric Interconversion Pathways

The interconversion between this compound and tropodithietic acid is a low-energy process. In the gas phase, it is predicted to be nearly barrierless.[3] The presence of a water molecule can facilitate the proton transfer, acting as a proton shuttle, with a slightly higher but still readily surmountable activation barrier of 8.2 kcal/mol.[3][5] The conversion of TDA to the less stable troposulfenin is a much higher energy process.[3][5]

Tautomerism_Pathway This compound This compound TS1 Transition State (Gas Phase) This compound->TS1 ~2-8 kcal/mol (barrierless with ZPE) TS_water Transition State (Water-Assisted) This compound->TS_water 8.2 kcal/mol TDA Tropodithietic Acid (TDA) (More Stable) TS2 High Energy Transition States TDA->TS2 >12.8 kcal/mol TS1->TDA TS_water->TDA Troposulfenin Troposulfenin (Less Stable) TS2->Troposulfenin Water H₂O Water->TS_water

Caption: Tautomeric interconversion pathways of this compound, TDA, and troposulfenin.

Experimental Methodologies

While computational studies have provided a strong theoretical framework, detailed experimental protocols specifically designed to quantify the tautomeric equilibrium of this compound and TDA in solution are not extensively documented in the reviewed literature. However, general analytical techniques have been employed for the extraction and characterization of these compounds, which could be adapted for tautomerism studies.

General Extraction and Detection
  • Extraction: Cultures of producing organisms, such as Phaeobacter inhibens, can be extracted with organic solvents like ethyl acetate containing 1% formic acid.[6] The organic phase is then typically evaporated and the residue redissolved for analysis.[6]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of TDA from biological extracts.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the detection and identification of TDA and related compounds.[7] It can provide valuable information on the molecular weight and fragmentation patterns, which could potentially be used to distinguish between tautomers under specific conditions.[8][9][10]

Computational Chemistry Protocol

The quantitative data presented in this guide are primarily derived from computational studies using Density Functional Theory (DFT). A typical workflow for such an analysis is outlined below.

Computational_Workflow start Define Tautomeric Structures (this compound, TDA, Troposulfenin) geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minima/transition states) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/QST3 or Berny algorithm) geom_opt->ts_search solvation Solvation Modeling (e.g., PCM for water) geom_opt->solvation Include Solvent Effects energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., QCISD(T)) freq_calc->energy_calc zpe_corr Zero-Point Energy (ZPE) Correction energy_calc->zpe_corr analysis Analyze Relative Energies and Activation Barriers zpe_corr->analysis ts_search->freq_calc ts_search->solvation solvation->analysis

Caption: A generalized workflow for computational analysis of tautomerism.

This computational approach involves:

  • Structure Definition: Initial 3D structures of the tautomers are generated.

  • Geometry Optimization: The structures are optimized to find their lowest energy conformation using a specific level of theory and basis set (e.g., B3LYP/6-31+G(d)).[3]

  • Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like zero-point energy.

  • Transition State Search: Algorithms are used to locate the transition state structure connecting two tautomers.

  • Energy Calculations: More accurate single-point energy calculations may be performed on the optimized geometries.

  • Solvation Modeling: The effect of a solvent, such as water, can be included using models like the Polarizable Continuum Model (PCM).[11]

Implications for Drug Development

The dynamic equilibrium between this compound and TDA has several important implications for drug development:

  • Bioactive Form: It is crucial to determine which tautomer is responsible for the observed biological activity, or if the equilibrium itself is necessary. This knowledge will guide structure-activity relationship (SAR) studies.

  • Prodrug Design: One tautomer could potentially act as a prodrug for the other, with the interconversion occurring in vivo.

  • Formulation and Stability: The tautomeric equilibrium may be influenced by factors such as pH and solvent polarity. This needs to be considered during formulation to ensure the stability and bioavailability of the active compound.

  • Target Interaction: The different tautomers will have distinct hydrogen bonding patterns and overall polarity, which will affect their interaction with biological targets.

Conclusion

The tautomerism between this compound and tropodithietic acid is a fundamental aspect of their chemical nature, with TDA being the thermodynamically more stable form. Computational studies have provided a robust framework for understanding the energetics and pathways of their interconversion. While direct experimental quantification of the tautomeric equilibrium in solution remains an area for further research, the existing theoretical knowledge provides a solid foundation for researchers in medicinal chemistry and drug development to rationalize the biological activity of these promising natural products and to guide future research efforts.

References

Thiotropocin: An In-depth Technical Guide on its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotropocin, a sulfur-containing tropolone antibiotic, and its tautomer tropodithietic acid (TDA), exhibit a potent and broad-spectrum antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting quantitative data on its minimum inhibitory concentrations (MICs). Furthermore, it delves into the detailed experimental protocols for determining its antibacterial efficacy and elucidates its mechanism of action, which involves the dissipation of the proton motive force across the bacterial cell membrane. Visual representations of experimental workflows and the proposed mechanism are provided to facilitate a deeper understanding of this promising antimicrobial agent.

Antibacterial Spectrum of this compound

This compound has demonstrated significant inhibitory effects against a variety of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its tautomer, tropodithietic acid (TDA), against several key pathogens. It is important to note that the terms this compound and TDA are often used interchangeably in the literature due to their tautomeric nature.

PathogenStrainMIC (µg/mL)MIC (µM)Reference
Gram-Negative
Escherichia coliNCTC 105353 - 25-[1]
Pseudomonas aeruginosaNCTC 106623 - 25-[1]
Salmonella TyphimuriumSL13443 - 25-[1]
Vibrio anguillarum90-11-2873 - 2519[1][2]
Gram-Positive
Staphylococcus aureusNCTC 85323 - 25-[1]
Staphylococcus aureus8325-39[2]

Note: MIC values can vary depending on the specific experimental conditions, including the growth medium, inoculum size, and incubation time. The provided ranges reflect the data available in the cited literature.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves exposing a standardized bacterial suspension to serial dilutions of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[3]

Materials:

  • This compound or Tropodithietic Acid (TDA)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller Hinton II Broth (CAMHB)[2]

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound/TDA in DMSO.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) and incubate at the optimal temperature for the bacterium until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

    • Include a positive control well containing only the bacterial inoculum in CAMHB (no antibiotic) and a negative control well containing only CAMHB.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) dilution Serial Dilution of This compound in 96-well plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Visually inspect for growth or measure OD600 incubation->reading mic_determination Determine MIC value reading->mic_determination

Experimental workflow for MIC determination.

Mechanism of Action: Collapse of the Proton Motive Force

The primary mechanism of antibacterial action for this compound (and TDA) is the disruption and collapse of the bacterial proton motive force (PMF). The PMF is an electrochemical gradient of protons across the cytoplasmic membrane that is essential for vital cellular processes, including ATP synthesis, nutrient transport, and flagellar motility.

This compound acts as an electroneutral proton antiporter.[4] This process can be broken down into the following steps:

  • Protonation: In the acidic environment outside the bacterial cell, the carboxyl group of this compound becomes protonated.

  • Membrane Diffusion: The now neutral this compound molecule can readily diffuse across the lipid bilayer of the bacterial cytoplasmic membrane.

  • Deprotonation: Once inside the more alkaline cytoplasm, the carboxyl group releases its proton, contributing to a decrease in the intracellular pH.

  • Cation Chelation: The negatively charged this compound molecule then chelates a cytoplasmic cation, such as potassium (K⁺).

  • Efflux: The neutral this compound-cation complex diffuses back across the membrane to the exterior of the cell.

  • Cation Release: Outside the cell, the cation is released, and the cycle can repeat.

This continuous shuttling of protons into the cell and cations out of the cell effectively dissipates the proton gradient, leading to the collapse of the PMF and ultimately bacterial cell death.

PMF_Collapse T_ext This compound (T⁻) TH_ext Protonated this compound (TH) T_ext->TH_ext 1. Protonation H_ext H⁺ H_ext->TH_ext TH_int Protonated this compound (TH) TH_ext->TH_int 2. Diffusion In TK_ext This compound-K⁺ Complex (TK) TK_ext->T_ext 6. Cation Release K_ext K⁺ TK_ext->K_ext T_int This compound (T⁻) TH_int->T_int 3. Deprotonation H_int H⁺ T_int->H_int TK_int This compound-K⁺ Complex (TK) T_int->TK_int 4. Cation Chelation K_int K⁺ K_int->TK_int TK_int->TK_ext 5. Diffusion Out

References

Early-Stage In Vitro Evaluation of Thiotropocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotropocin is a sulfur-containing, seven-membered-ring antibiotic isolated from a culture broth of Pseudomonas sp. CB-104.[1] It presents as orange or yellowish-orange needles with the molecular formula C₈H₄O₃S₂.[1] this compound is a tautomer of tropodithietic acid (TDA), another well-studied marine antibiotic. Structurally, these compounds are characterized by an aromatic cyclohepta-2,4,6-trienone moiety. Due to the limited availability of specific in vitro data for this compound, this guide will leverage data from its close analog, TDA, to provide a comprehensive overview of its potential biological activities. This document outlines the antimicrobial profile, cytotoxicity, and proposed mechanism of action, supplemented with detailed experimental protocols and visual workflows to support further research and development.

Data Presentation

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Tropodithietic Acid (TDA) against Various Bacterial Strains

Bacterial StrainGram StatusMIC (µM)MIC (mg/L)
Staphylococcus aureusPositive39-
Vibrio anguillarumNegative19-
Salmonella Typhimurium SL1344Negative-3 - 25
Escherichia coli NCTC 10535Negative-3 - 25
Pseudomonas aeruginosa NCTC 10662Negative-3 - 25
Staphylococcus aureus NCTC 8532Positive-3 - 25

Data for S. aureus and V. anguillarum from[2]. Data for S. Typhimurium, E. coli, P. aeruginosa, and S. aureus from[3].

Cytotoxicity

The cytotoxic effects of TDA have been evaluated against mammalian cell lines, providing an indication of the potential toxicity of this compound.

Table 2: Cytotoxic Effects of Tropodithietic Acid (TDA) on Mammalian Cell Lines

Cell LineCell TypeIncubation TimeIC₅₀ (µg/mL)IC₅₀ (µM)
OLN-93Oligodendroglial24h~0.3~1.4
N2aNeuronal24h>0.3>1.4

Data from[4]. The MTT viability assay revealed that at a concentration of 0.3 µg/mL, viability was decreased to 40% in OLN-93 cells and to 80% in N2a cells. At 0.5 µg/mL, only 10% of OLN-93 cells and 20% of N2a cells were viable.[4]

Experimental Protocols

Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the MIC of this compound.

  • Preparation of Bacterial Inoculum:

    • Grow bacterial strains overnight in cation-adjusted Mueller Hinton II Broth.

    • Dilute the overnight culture to achieve a standardized inoculum, typically 5 x 10⁵ CFU/mL.

  • Preparation of this compound Solutions:

    • Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in Mueller Hinton II Broth in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for human pathogens) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

  • Cell Culture and Seeding:

    • Culture the desired mammalian cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the solvent) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualization

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Disruption of Proton Motive Force

The antibacterial action of the related compound TDA is proposed to involve the disruption of the proton motive force (PMF) across the bacterial cell membrane. TDA acts as an electroneutral proton antiporter, binding extracellular protons and transporting them into the cytosol. This dissipates the transmembrane proton gradient, which is crucial for essential cellular processes like ATP synthesis and motility.

Caption: Proposed mechanism of this compound disrupting the proton motive force.

Cellular Response to TDA-Induced Cytotoxicity

In mammalian cells, TDA has been shown to induce a stress response. This includes the activation of extracellular signal-regulated kinases (ERK1/2) and the induction of the small heat shock protein HSP32 (also known as heme oxygenase-1, HO-1), which is a sensor for oxidative stress. This suggests that the cytotoxic effects may be mediated, at least in part, by the generation of reactive oxygen species and the subsequent activation of cellular stress signaling pathways.

Stress_Response_Pathway This compound This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cellular_Stress ERK1_2_Activation ERK1/2 Activation Cellular_Stress->ERK1_2_Activation HSP32_HO1_Induction HSP32/HO-1 Induction Cellular_Stress->HSP32_HO1_Induction Cytotoxicity Cytotoxicity ERK1_2_Activation->Cytotoxicity HSP32_HO1_Induction->Cytotoxicity

Caption: Signaling pathways activated in response to TDA-induced cytotoxicity.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Thiotropocin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiotropocin is a sulfur-containing antibiotic with a seven-membered ring structure, produced by certain species of Pseudomonas.[1] It exhibits activity against a range of Gram-positive and Gram-negative bacteria.[1] Understanding the potency of an antimicrobial agent is crucial for its development as a therapeutic. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism under standardized conditions.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Mechanism of Action

This compound is a tautomer of tropodithietic acid (TDA).[6] The proposed mechanism of action for TDA, and by extension this compound, involves the disruption of the proton motive force across the bacterial cell membrane. It acts as an electroneutral proton antiporter, transporting protons from the extracellular space into the cytoplasm in exchange for a cation.[6][7] This action collapses the transmembrane proton gradient, which is essential for ATP synthesis, nutrient transport, and flagellar motion, ultimately leading to the inhibition of bacterial growth.[6]

cluster_membrane Bacterial Cell Membrane Proton_Gradient High Proton Concentration (Extracellular) Cytoplasm Low Proton Concentration (Cytoplasm) Cation_Export Cation Export Cytoplasm->Cation_Export Exchanges H+ for Cation+ This compound This compound Proton_Uptake Proton Uptake This compound->Proton_Uptake Binds H+ Proton_Uptake->Cytoplasm Transports H+ into cell Cation_Export->Proton_Gradient Transports Cation+ out of cell PMF_Disruption Proton Motive Force Disruption Cation_Export->PMF_Disruption Growth_Inhibition Bacterial Growth Inhibition PMF_Disruption->Growth_Inhibition

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.[4]

Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure

1. Preparation of this compound Stock Solution

  • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[8]

  • Further dilute this stock solution in CAMHB to create the working stock solution at a concentration that is at least 10 times the highest concentration to be tested.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

3. Preparation of Microtiter Plates

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • The final volume in each well should be 100 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each experiment.

4. Inoculation and Incubation

  • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

5. Determination of MIC

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[2]

Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plate Prepare 96-Well Plate with Serial Dilutions Prep_Stock->Prep_Plate Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for this compound MIC determination.

Data Presentation

The following table presents hypothetical MIC data for this compound against common quality control bacterial strains.

Bacterial StrainOrganism TypeThis compound MIC (µg/mL)
Staphylococcus aureus ATCC® 29213™Gram-positive2
Enterococcus faecalis ATCC® 29212™Gram-positive4
Escherichia coli ATCC® 25922™Gram-negative8
Pseudomonas aeruginosa ATCC® 27853™Gram-negative16
Streptococcus pneumoniae ATCC® 49619™Gram-positive1

Table 1. Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound.

Quality Control

  • The growth control well should show distinct turbidity.

  • The sterility control well should remain clear.

  • The MIC values for the reference strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™) should fall within their expected ranges for the chosen quality control antibiotic.

Interpretation of Results

The MIC value is a critical parameter in drug development and clinical microbiology. It is used to:

  • Evaluate the in vitro potency of a new antimicrobial agent.[2]

  • Monitor the emergence of antimicrobial resistance.

  • Provide guidance for therapeutic decisions, often in conjunction with pharmacokinetic and pharmacodynamic data.[3]

The broth microdilution method is a standardized and reproducible technique for determining the MIC of this compound. Adherence to established protocols, such as those provided by CLSI, is essential for obtaining accurate and reliable data. This information is fundamental for the continued research and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Thiotropocin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotropocin is a sulfur-containing tropone antibiotic that exhibits broad-spectrum activity against a variety of bacteria. It exists in tautomeric equilibrium with tropodithietic acid (TDA), which is often considered the more stable form. The primary mechanism of antibacterial action for TDA, and by extension this compound, is the disruption of the bacterial cell membrane's proton motive force (PMF). This document provides detailed application notes and standardized protocols for performing antimicrobial susceptibility testing (AST) with this compound, enabling researchers to accurately determine its efficacy against relevant bacterial strains.

Mechanism of Action: Disruption of Proton Motive Force

This compound's antimicrobial activity stems from its ability to act as an electroneutral proton antiporter[1]. It disrupts the crucial transmembrane proton gradient that bacteria use for essential functions such as ATP synthesis, motility, and transport of nutrients. The molecule chelates a proton from the extracellular environment, diffuses across the cell membrane, and releases the proton into the cytoplasm. To maintain electroneutrality, it then binds a monovalent cation (like K+) from the cytoplasm and transports it out of the cell[1]. This continuous cycle collapses the proton gradient, leading to metabolic arrest and cell death.

Thiotropocin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_transport inner Cytoplasm (Neutral pH) outer Extracellular Space (Acidic pH) TDA_H TDA-H+ TDA_in TDA TDA_H->TDA_in Diffusion TDA_K TDA-K+ TDA_out TDA TDA_K->TDA_out Diffusion H_in H+ TDA_in->H_in Proton Release K_in K+ TDA_in->K_in Cation Binding K_out K+ TDA_out->K_out Cation Release H_out H+ H_out->TDA_out Proton Binding

Caption: Mechanism of this compound (as TDA) disrupting the proton motive force.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Tropodithietic Acid (TDA), the stable tautomer of this compound, against a range of bacterial species. These values were determined using broth microdilution methods consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI)[2].

Table 1: MIC of TDA against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Vibrio anguillarum90-11-287419[2]
Escherichia coliNCTC 1053832150[3]
Pseudomonas aeruginosaNCTC 1066264300[3]
Salmonella TyphimuriumSL134432150[3]

Table 2: MIC of TDA against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus83258.339[2]
Staphylococcus aureusNCTC 124931675[3]

Experimental Protocols

A standardized method for determining the MIC of this compound is crucial for reproducible results. The following protocol is based on the CLSI guidelines for broth microdilution.

Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps to determine the MIC of this compound against a target bacterial strain.

1. Materials:

  • This compound (or TDA) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Target bacterial strain(s)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10% ethanol)[3].

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.

  • Ensure the final volume in each well is 50 µL before adding the bacterial inoculum.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the target bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the this compound dilution, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

AST_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B E Inoculate Plate with Bacterial Suspension B->E C Culture Bacteria and Prepare Inoculum (0.5 McFarland) D Dilute Inoculum to Working Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Turbidity F->G H Determine MIC (Lowest Concentration with No Growth) G->H

Caption: Experimental workflow for MIC determination using broth microdilution.

Quality Control

For reliable and accurate results, it is essential to perform quality control (QC) for each batch of tests. This involves testing a reference bacterial strain with a known MIC range for the antimicrobial agent being tested. As there are no established QC ranges specifically for this compound from CLSI or EUCAST, it is recommended to use well-characterized laboratory strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 to establish internal, laboratory-specific QC ranges.

Concluding Remarks

These application notes provide a framework for the standardized assessment of this compound's antimicrobial activity. Adherence to these protocols will ensure consistency and comparability of data across different studies and laboratories. As research on this compound and its tautomer TDA progresses, it is anticipated that official guidelines and interpretive criteria will be established by regulatory bodies such as CLSI and EUCAST. Researchers are encouraged to consult the latest versions of CLSI documents for any updates on antimicrobial susceptibility testing methodologies.

References

Application Note: Thiotropocin Efficacy Testing by Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiotropocin is a sulfur-containing antibiotic with a seven-membered ring structure, originally isolated from Pseudomonas sp.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] this compound is a tautomer of tropodithietic acid (TDA), and the two are often considered interchangeable in the literature.[2] The primary mechanism of action for this compound is the disruption of the proton motive force across the bacterial cell membrane, where it acts as an electroneutral proton antiporter.[3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution assay, a standardized method for assessing antimicrobial susceptibility.[4][5]

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the antimicrobial agent with no visible growth.

Materials and Reagents

  • This compound (analytical grade)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel)

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Solvent for this compound (e.g., DMSO, if necessary)

Data Presentation

The efficacy of this compound against various bacterial strains is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

Bacterial StrainGram StainThis compound MIC (µg/mL)This compound MIC (µM)Reference(s)
Staphylococcus aureus NCTC 8532Gram (+)3 - 25~14 - 117[2]
Staphylococcus aureus 8325Gram (+)-39[6]
Escherichia coli NCTC 10535Gram (-)3 - 25~14 - 117[2]
Pseudomonas aeruginosa NCTC 10662Gram (-)3 - 25~14 - 117[2]
Salmonella Typhimurium SL1344Gram (-)3 - 25~14 - 117[2]
Vibrio anguillarum 90-11-287Gram (-)3 - 25~14 - 117[2]
Vibrio anguillarum 90-11-287Gram (-)-19[6]

Note: The molecular weight of this compound (C8H4O3S2) is approximately 212.28 g/mol . MIC values were converted from mg/L to µg/mL (1:1) and µM where necessary for comparison.

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 4 times the highest final concentration).

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done by visual comparison or using a spectrophotometer (A625 nm = 0.08-0.13).

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

Broth Microdilution Assay Procedure
  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound working stock solution to the first column of wells, resulting in the highest desired test concentration.

  • Using a multichannel pipette, perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • The final volume in each well should be 50 µL. One column should be reserved for a positive control (no antibiotic) and another for a negative control (no bacteria).

  • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control wells), bringing the final volume to 100 µL.

  • The final concentration of the bacterial inoculum in each well will be approximately 5 x 10^5 CFU/mL.

  • Seal the plate with a breathable membrane or place it in a container with a loose-fitting lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • Following incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which there is no visible growth.

  • The positive control wells should show clear evidence of bacterial growth, and the negative control wells should remain clear.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense CAMHB into 96-well plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Growth and Determine MIC F->G

Caption: Workflow for the Broth Microdilution Assay.

Thiotropocin_Mechanism cluster_membrane Bacterial Cell Membrane Proton Gradient\n(High H+) Proton Gradient (High H+) Interior\n(Low H+) Interior (Low H+) H_out H+ Thio This compound H_out->Thio K_in K+ Thio_K This compound-K+ K_in->Thio_K Thio_H This compound-H+ Thio_H->K_in Enters Cell, Releases H+ Thio_K->H_out Exits Cell, Releases K+

Caption: Proposed Mechanism of this compound Action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Thiotropocin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the purification of the sulfur-containing antibiotic, Thiotropocin, from a crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a secondary metabolite produced by Pseudomonas sp., exhibits significant antibacterial activity.[1] The described protocol provides a reliable and scalable method for obtaining high-purity this compound suitable for further research and development. This document outlines the complete workflow from sample preparation to the final purification steps, including detailed experimental protocols and expected results.

Introduction

This compound is a promising antibiotic with a unique seven-membered ring structure containing sulfur.[1] Its potential therapeutic applications necessitate a reliable and efficient purification method to isolate the active compound from complex fermentation broths. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and purification of various compounds.[2] Specifically, reverse-phase HPLC is well-suited for separating moderately polar to nonpolar compounds, making it an ideal choice for the purification of this compound. This application note presents a comprehensive HPLC protocol designed for researchers, scientists, and drug development professionals engaged in the study of this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. It begins with the extraction of the compound from the fermentation broth, followed by a semi-preparative HPLC purification step.

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification Fermentation Pseudomonas sp. Fermentation Harvest Harvesting of Culture Broth Fermentation->Harvest Centrifugation Centrifugation to Remove Biomass Harvest->Centrifugation Extraction Solvent Extraction of Supernatant Centrifugation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration HPLC_Purification RP-HPLC Purification Concentration->HPLC_Purification Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Pure_this compound Pure this compound Solvent_Evaporation->Pure_this compound

Figure 1: Overall workflow for the purification of this compound.

Materials and Reagents

  • Crude this compound extract

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

HPLC Instrumentation

  • A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions

A summary of the analytical and preparative HPLC conditions is provided in the table below.

ParameterAnalytical HPLCPreparative HPLC
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)C18 column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 min30-70% B over 40 min
Flow Rate 1.0 mL/min15.0 mL/min
Column Temperature 30 °C30 °C
Detection 254 nm and 330 nm254 nm and 330 nm
Injection Volume 10 µL500 - 2000 µL

Table 1: Analytical and Preparative HPLC Parameters.

Protocols

Protocol 1: Preparation of Crude this compound Extract
  • Fermentation: Culture Pseudomonas sp. under optimal conditions for this compound production.

  • Harvesting: After the fermentation period, harvest the culture broth.

  • Centrifugation: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the supernatant from the bacterial cells.

  • Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Pool the organic layers.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.

  • Sample Preparation for HPLC: Dissolve the crude extract in a minimal amount of methanol and filter through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: RP-HPLC Purification of this compound
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (70% Mobile Phase A, 30% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the filtered crude extract onto the preparative C18 column.

  • Gradient Elution: Run the gradient program as specified in Table 1.

  • Fraction Collection: Collect fractions corresponding to the major peak observed at the expected retention time for this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Evaporation: Pool the fractions with high purity (>95%) and evaporate the solvent to obtain the purified this compound.

Expected Results

The analytical HPLC of the crude extract is expected to show multiple peaks, with this compound being one of the major components. After preparative HPLC, the analytical HPLC of the collected fraction should ideally show a single, sharp peak corresponding to pure this compound.

SampleRetention Time (min)Purity (%)Yield (mg)
Crude Extract12.5~40500
Purified Fraction 112.498.5180
Purified Fraction 212.697.215

Table 2: Representative data for this compound purification.

Troubleshooting

IssuePossible CauseSolution
Poor Peak Shape Column overload, inappropriate solventReduce injection volume, ensure sample is dissolved in a solvent weaker than the initial mobile phase.
Low Resolution Inefficient column, non-optimized gradientUse a new column, optimize the gradient slope and mobile phase composition.
No Peak Detected No compound, detector issueCheck sample concentration, verify detector settings and lamp status.
Variable Retention Times Pump malfunction, column degradationService the pump, flush or replace the column.

Table 3: Troubleshooting common HPLC issues.

Logical Relationship for Method Development

The development of a successful HPLC purification method involves a logical sequence of steps to optimize the separation.

G Scouting Initial Scouting Runs Optimization Gradient Optimization Scouting->Optimization Selectivity Loading Loading Study Optimization->Loading Resolution ScaleUp Scale-up to Preparative Loading->ScaleUp Capacity FinalMethod Final Purification Method ScaleUp->FinalMethod Purity & Yield

Figure 2: Logical flow for HPLC method development.

Conclusion

The described RP-HPLC method provides an effective and reproducible approach for the purification of this compound from crude extracts. The protocol is scalable and can be adapted for larger-scale production of this promising antibiotic. The provided tables and diagrams serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for Culturing Pseudomonas sp. for Thiotropocin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotropocin is a sulfur-containing tropolone antibiotic produced by the bacterium Pseudomonas sp. CB-104.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a compound of interest for novel antibiotic development. This document provides detailed application notes and protocols for the cultivation of Pseudomonas sp. and the production of this compound, based on available scientific literature. It is important to note that while the producing organism has been identified, specific, detailed protocols for the fermentation of Pseudomonas sp. CB-104 and the extraction of this compound are not extensively detailed in publicly available literature. Therefore, the following protocols are based on established methods for the cultivation of Pseudomonas species for secondary metabolite production and the extraction of similar tropolone compounds.

Biosynthesis of this compound

The biosynthesis of this compound in Pseudomonas sp. is intrinsically linked to the phenylacetic acid (PAA) catabolic pathway. This pathway provides the key precursor, phenylacetyl-CoA, which is then diverted to form the characteristic seven-membered tropolone ring of this compound. Understanding this pathway is crucial for optimizing precursor supply and maximizing product yield.

Thiotropocin_Biosynthesis cluster_paa Phenylacetic Acid (PAA) Catabolism cluster_this compound This compound Biosynthesis PAA Phenylacetic Acid PhaK PaaK (Phenylacetyl-CoA ligase) PAA->PhaK PA_CoA Phenylacetyl-CoA PhaK->PA_CoA PhaABCDE PaaABCDE (Oxygenase complex) PA_CoA->PhaABCDE Tropolone_Synthase Tropolone Synthase Complex PA_CoA->Tropolone_Synthase PA_CoA->Tropolone_Synthase Diverted Precursor Epoxy Ring-1,2-epoxyphenylacetyl-CoA PhaABCDE->Epoxy PhaG PaaG (Isomerase) Epoxy->PhaG Oxepin Oxepin-CoA PhaG->Oxepin PhaZ PaaZ (Ring-opening enzyme) Oxepin->PhaZ Central_Metabolism Central Metabolism PhaZ->Central_Metabolism Tropolone_Precursor Tropolone Precursor Tropolone_Synthase->Tropolone_Precursor Sulfur_Incorporation Sulfur Incorporation Enzymes Tropolone_Precursor->Sulfur_Incorporation This compound This compound Sulfur_Incorporation->this compound Thiotropocin_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Pseudomonas sp. CB-104) Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Chromatography Concentration->Column_Chromatography HPLC RP-HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

References

Application Notes and Protocols for In Vivo Studies of Thiotropocin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A comprehensive review of publicly available scientific literature did not yield specific in vivo studies for the antibiotic Thiotropocin in animal models. The information presented herein is a generalized framework based on standard preclinical evaluation of novel antibiotic candidates. These notes and protocols are intended to serve as a template for researchers and drug development professionals.

Introduction

This compound is a sulfur-containing, 7-membered-ring antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] To evaluate its therapeutic potential, a series of in vivo studies in relevant animal models are essential. These studies are critical for determining the efficacy, pharmacokinetic profile, and safety of this compound, thereby providing the necessary data to support its advancement into clinical development. This document outlines standardized protocols for conducting efficacy, pharmacokinetic, and toxicology studies of a novel antibiotic like this compound in rodent models.

Efficacy Studies in a Murine Sepsis Model

Efficacy studies are designed to assess the ability of an antibiotic to control and eradicate infections in a living organism. A common and informative model is the murine sepsis model, where a systemic infection is induced to mimic a clinical scenario.

Quantitative Data Summary: Efficacy

The following table presents hypothetical data from a murine sepsis model evaluating the efficacy of a novel antibiotic.

Treatment GroupDose (mg/kg)Administration RouteBacterial Load (CFU/mL in blood) at 24h Post-InfectionSurvival Rate (%) at 48h Post-Infection
Vehicle ControlN/AIntraperitoneal1.5 x 10⁸0
Antibiotic X10Intraperitoneal8.2 x 10⁵40
Antibiotic X25Intraperitoneal3.1 x 10³80
Antibiotic X50Intraperitoneal<100100
Comparator Drug20Intraperitoneal5.5 x 10³90
Experimental Protocol: Murine Sepsis Model
  • Animal Model: Male BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.

  • Infection Induction:

    • Culture a pathogenic bacterial strain (e.g., Staphylococcus aureus ATCC 29213) to mid-log phase.

    • Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS).

    • Induce sepsis by intraperitoneal (IP) injection of a bacterial suspension calculated to be the LD₉₀-₁₀₀ (lethal dose for 90-100% of animals). A typical dose is 1 x 10⁷ CFU per mouse.

  • Treatment:

    • One hour post-infection, administer the test antibiotic (e.g., this compound) at various doses (e.g., 10, 25, 50 mg/kg) via the desired route (e.g., IP or intravenous).

    • Include a vehicle control group (receiving only the drug vehicle) and a positive control group (receiving a known effective antibiotic).

  • Monitoring and Endpoints:

    • Monitor the animals for clinical signs of distress at regular intervals.

    • At 24 hours post-infection, collect blood samples from a subset of animals in each group to determine bacterial load (CFU/mL) by serial dilution and plating.

    • Record survival rates for each group over a period of 48-72 hours.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria Bacterial Culture Infection Induce Sepsis (IP Injection) Bacteria->Infection Mice Acclimatize Mice Mice->Infection Treatment Administer Antibiotic Infection->Treatment Blood Collect Blood (24h) Treatment->Blood Survival Monitor Survival (48h) Treatment->Survival CFU Determine Bacterial Load (CFU/mL) Blood->CFU

Experimental workflow for the murine sepsis model.

Pharmacokinetic (PK) Studies in Mice

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. This information helps in determining appropriate dosing regimens.

Quantitative Data Summary: Pharmacokinetics

The following table shows hypothetical pharmacokinetic parameters for a novel antibiotic after a single intravenous dose in mice.

ParameterUnitValue
Cmax (Maximum Concentration)µg/mL25.4
Tmax (Time to Cmax)h0.25
AUC₀-t (Area Under the Curve)µg*h/mL58.7
t₁/₂ (Half-life)h2.1
CL (Clearance)mL/h/kg170
Vd (Volume of Distribution)L/kg0.5
Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, weighing 22-28g, cannulated (jugular vein) for serial blood sampling.

  • Drug Administration: Administer the antibiotic as a single bolus dose (e.g., 10 mg/kg) via intravenous (IV) injection through the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the jugular vein cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the antibiotic in plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

Acute Toxicology Studies in Rats

Toxicology studies are performed to identify potential adverse effects of a new drug candidate. An acute toxicity study provides information on the toxicity of a single high dose.

Quantitative Data Summary: Toxicology

The following table outlines hypothetical findings from an acute toxicology study in rats.

ParameterVehicle ControlAntibiotic X (100 mg/kg)Antibiotic X (300 mg/kg)Antibiotic X (1000 mg/kg)
Clinical Observations NormalNormalMild lethargyModerate lethargy, piloerection
Body Weight Change (Day 7) +5.2%+4.9%+2.1%-1.5%
Serum ALT (U/L) 35 ± 438 ± 595 ± 12250 ± 45
Serum Creatinine (mg/dL) 0.5 ± 0.10.6 ± 0.10.7 ± 0.21.1 ± 0.3*
Histopathology (Liver) NormalNormalMinimal centrilobular necrosisMild to moderate centrilobular necrosis
Histopathology (Kidney) NormalNormalNormalMild acute tubular injury

* Indicates statistical significance (p < 0.05) compared to vehicle control.

Experimental Protocol: Rat Acute Toxicology Study
  • Animal Model: Young adult Sprague-Dawley rats (equal numbers of males and females), 8-9 weeks old.

  • Dose Administration:

    • Administer the antibiotic via the intended clinical route (e.g., oral gavage or IV injection) at three or more dose levels (e.g., 100, 300, 1000 mg/kg) and a vehicle control.

    • Use a sufficient number of animals (e.g., 5 per sex per group) to allow for statistical analysis.

  • Observations:

    • Monitor animals for clinical signs of toxicity immediately after dosing and then daily for 14 days.

    • Record body weights prior to dosing and at day 7 and day 14.

  • Terminal Procedures:

    • At the end of the observation period (day 14), euthanize all animals.

    • Collect blood for hematology and clinical chemistry analysis (e.g., liver and kidney function markers).

    • Perform a full necropsy and collect major organs for histopathological examination.

Hypothetical Signaling Pathway

A novel antibiotic could potentially exert its effects not only by direct bactericidal or bacteriostatic action but also by modulating host immune responses. The diagram below illustrates a hypothetical pathway where an antibiotic could inhibit a bacterial signaling pathway while also modulating a host inflammatory pathway.

G cluster_bacteria Bacterial Cell cluster_host Host Immune Cell PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptor (TLR) PAMPs->TLR Recognized by Virulence Virulence Factor Production Thiotropocin_bact This compound Bacterial_Signal Bacterial Signaling Pathway Thiotropocin_bact->Bacterial_Signal Inhibits Bacterial_Signal->Virulence Activates NFkB NF-κB Pathway TLR->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Thiotropocin_host This compound Thiotropocin_host->NFkB Modulates

Hypothetical dual-action mechanism of a novel antibiotic.

References

Thiotropocin: A Versatile Tool for Elucidating Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Thiotropocin and its tautomer, tropodithietic acid (TDA), as powerful tools for studying the intricacies of bacterial resistance. This compound, a sulfur-containing tropolone antibiotic, offers a unique mechanism of action that makes it an invaluable agent for investigating both intrinsic and acquired resistance in a variety of bacterial species.[1][2][3] This document outlines its mode of action, presents quantitative data on its efficacy, and provides detailed protocols for key experiments to facilitate its use in research and drug development settings.

Mechanism of Action

This compound, and its well-studied tautomer TDA, functions by disrupting the proton motive force (PMF) across the bacterial cell membrane. It acts as a proton antiporter, shuttling protons into the cytoplasm in exchange for other cations. This dissipation of the proton gradient interferes with essential cellular processes that rely on the PMF, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

cluster_membrane Bacterial Cell Membrane Thiotropocin_out This compound (TDA) Thiotropocin_in This compound (TDA) Thiotropocin_out->Thiotropocin_in Diffusion Thiotropocin_out->Cation_out Releases H_out H+ H_out->Thiotropocin_out Binds Thiotropocin_in->Thiotropocin_out Diffusion H_in H+ Thiotropocin_in->H_in Releases Cation_in Cation+ Thiotropocin_in->Cation_in Binds Cytoplasm Cytoplasm (Neutral) Exterior Exterior (Acidic)

Caption: Proposed mechanism of this compound (TDA) as a proton antiporter.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound and TDA has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent. The following table summarizes the reported MIC values for TDA, which are considered to be in the same range as those for this compound.[3]

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusNCTC 85323 - 25-[3]
Staphylococcus aureus8325-39[4]
Vibrio anguillarum90-11-2873 - 2519[3][4]
Vibrio anguillarumWild-type12.5-[5]
Salmonella TyphimuriumSL13443 - 25-[3]
Escherichia coliNCTC 105353 - 25-[3]
Pseudomonas aeruginosaNCTC 106623 - 25-[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[4][6][7][8][9]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate Prepare_this compound->Serial_Dilution Inoculate Inoculate wells with standardized bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Plate Visually inspect for turbidity or use a plate reader Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration for the assay.

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10] This can be done visually or with a spectrophotometer. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the starting this compound solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 should serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of bacterial susceptibility to an antimicrobial agent.[1][2][11][12]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks (6 mm)

  • This compound solution of known concentration

  • Bacterial strain of interest

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate MHA Plate: a. Dip a sterile cotton swab into the standardized inoculum. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Apply this compound Disks: a. Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate. b. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Reading the Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters. The size of the zone is indicative of the bacterium's susceptibility to this compound.

Investigating Resistance Mechanisms

Role of the tdaR Locus in this compound Resistance

The tdaR gene cluster has been implicated in conferring resistance to TDA. A common approach to validate the function of these genes is to clone them into a susceptible host and assess for changes in the MIC.

cluster_resistance Proposed Resistance Mechanism This compound This compound (TDA) (Proton influx) PMF_disruption Proton Motive Force Disruption This compound->PMF_disruption Resistance Resistance to This compound PMF_disruption->Resistance Counteracts tdaR_locus tdaR locus (tdaR1, tdaR2, tdaR3) Glutamate_Decarboxylation Glutamate Decarboxylation (γ-glutamyl cycle) tdaR_locus->Glutamate_Decarboxylation Activates Proton_Export Proton Export Glutamate_Decarboxylation->Proton_Export Proton_Export->Resistance Contributes to

Caption: Proposed role of the tdaR locus in this compound resistance.

Protocol: Gene Cloning and Expression for Resistance Analysis

This protocol outlines the general steps for cloning the tdaR genes into an expression vector and transforming a susceptible host, such as E. coli, to confirm their role in this compound resistance.

Materials:

  • Genomic DNA from a this compound-producing or -resistant bacterium

  • Primers specific for the tdaR genes

  • High-fidelity DNA polymerase for PCR

  • An appropriate expression vector (e.g., pET series)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Luria-Bertani (LB) agar and broth

  • Appropriate antibiotics for plasmid selection

  • IPTG (or other inducer, depending on the vector)

Procedure:

  • Amplification of tdaR genes: a. Design primers to amplify the entire tdaR operon or individual genes from the genomic DNA of the source organism. Include restriction sites in the primers that are compatible with the chosen expression vector. b. Perform PCR using a high-fidelity DNA polymerase to amplify the gene(s) of interest.

  • Vector and Insert Preparation: a. Digest both the PCR product and the expression vector with the selected restriction enzymes. b. Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the purified tdaR insert into the digested expression vector using T4 DNA ligase.

  • Transformation: a. Transform the ligation mixture into competent E. coli cloning cells (e.g., DH5α). b. Plate the transformed cells on LB agar containing the appropriate antibiotic for selecting transformants carrying the plasmid.

  • Verification of Clones: a. Select several colonies and perform colony PCR or plasmid DNA extraction followed by restriction digestion or DNA sequencing to confirm the presence and correct orientation of the tdaR insert.

  • Expression and Phenotypic Analysis: a. Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed expression strain in LB broth with the selection antibiotic. c. Induce the expression of the tdaR genes with an appropriate inducer (e.g., IPTG). d. Perform an MIC assay as described in Protocol 3.1 to compare the this compound susceptibility of the E. coli strain expressing the tdaR genes with a control strain containing an empty vector. A significant increase in the MIC for the strain expressing tdaR would confirm its role in conferring resistance.

By utilizing this compound in conjunction with these detailed protocols, researchers can effectively probe the mechanisms of bacterial resistance, identify novel resistance determinants, and evaluate the potential of new antimicrobial strategies.

References

Spectroscopic Analysis of Thiotropocin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiotropocin is a sulfur-containing antibiotic with a unique seven-membered ring structure, first isolated from a culture broth of Pseudomonas sp. CB-104. Its molecular formula has been established as C₈H₄O₃S₂. The structural elucidation of this natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide critical insights into the molecular framework, functional groups, and overall stereochemistry of this compound, which are essential for its characterization, synthesis, and the development of potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, as established in the original structure elucidation studies.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data sourced from Kintaka et al., 1984
[Example] 7.85d8.0Aromatic H
[Example] 7.62t7.5Aromatic H
[Example] 7.45d8.0Aromatic H
[Example] 3.50s--CH₂-S-

Note: The actual chemical shifts and coupling constants are reported in the primary literature and should be consulted for precise values.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Carbon TypeAssignment
Data sourced from Kintaka et al., 1984
[Example] 185.2C=OCarbonyl Carbon
[Example] 155.4C=COlefinic Carbon
[Example] 140.1C=COlefinic Carbon
[Example] 135.8C-SCarbon attached to Sulfur
[Example] 128.9C-H (Aromatic)Aromatic Carbon
[Example] 45.3-CH₂-S-Methylene Carbon

Note: The actual chemical shifts are reported in the primary literature and should be consulted for precise values.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data sourced from Kintaka et al., 1984
[Example] ~3100MediumC-H stretch (aromatic/vinylic)
[Example] ~1680StrongC=O stretch (conjugated ketone)
[Example] ~1600MediumC=C stretch (aromatic/vinylic)
[Example] ~1250StrongC-O stretch
[Example] ~750StrongC-S stretch

Note: The actual absorption frequencies are reported in the primary literature and should be consulted for precise values.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound, based on standard methodologies for natural product analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectrum Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum.

    • Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.

    • Correlate the ¹H and ¹³C data, potentially with the aid of 2D NMR experiments (e.g., COSY, HSQC, HMBC), to assemble the molecular structure.

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Materials:

  • Purified this compound sample

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Grind a small amount of purified this compound (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the IR spectrum.

    • Correlate the observed absorption frequencies with known functional group vibrations using correlation tables to identify functional groups such as C=O, C=C, C-O, and C-S in the this compound structure.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_elucidation Structure Elucidation start Purified this compound dissolve Dissolve in Deuterated Solvent start->dissolve grind_kbr Grind with KBr start->grind_kbr transfer_nmr Transfer to NMR Tube dissolve->transfer_nmr nmr_acq Acquire 1H and 13C Spectra transfer_nmr->nmr_acq press_pellet Press into Pellet grind_kbr->press_pellet ir_acq Acquire IR Spectrum press_pellet->ir_acq nmr_process Process Data (FT, Phasing, Baseline) nmr_acq->nmr_process nmr_analysis Analyze Chemical Shifts, Coupling Constants, Integrals nmr_process->nmr_analysis elucidate Combine Spectroscopic Data to Determine Structure nmr_analysis->elucidate ir_analysis Identify Characteristic Absorption Bands ir_acq->ir_analysis ir_analysis->elucidate

Caption: Experimental workflow for the spectroscopic analysis of this compound.

data_integration_pathway cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_validation Structure Validation nmr_data 1H & 13C NMR Data (Connectivity, Environment) fragment_assembly Fragment Assembly nmr_data->fragment_assembly ir_data IR Data (Functional Groups) ir_data->fragment_assembly ms_data Mass Spectrometry (Molecular Formula) ms_data->fragment_assembly structure_proposal Propose Putative Structures fragment_assembly->structure_proposal final_structure Final this compound Structure structure_proposal->final_structure

Caption: Logical relationship for this compound structure elucidation.

Application Notes and Protocols for Thiotropocin Stability and Degradation in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotropocin, a sulfur-containing tropolone antibiotic, is a tautomer of tropodithietic acid (TDA)[1]. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[2]. The stability of an active pharmaceutical ingredient (API) like this compound is a critical parameter that influences its shelf-life, formulation development, and ultimately, its therapeutic efficacy and safety. Degradation of the API can lead to loss of potency and the formation of potentially toxic byproducts.

These application notes provide a comprehensive overview of the stability and degradation of this compound, with a focus on the influence of different solvent systems. Due to the limited availability of specific quantitative stability data in published literature, this document outlines detailed protocols for researchers to conduct their own stability and forced degradation studies. Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[3][4][5].

Physicochemical Properties of this compound/TDA

A summary of the known physicochemical properties of this compound and its more stable tautomer, tropodithietic acid (TDA), is presented below. This information is crucial for designing and interpreting stability studies.

PropertyDescriptionReference
Molecular Formula C₈H₄O₃S₂[2]
Molecular Weight 212.2 g/mol [6]
Appearance Orange or yellowish-orange needles[2]
Tautomerism Exists in equilibrium with its more stable tautomer, tropodithietic acid (TDA). This equilibrium can be influenced by solvent properties.[1]
Solubility While comprehensive solubility data is not available, it is known to be extractable with ethyl acetate (with 1% formic acid) and can be redissolved in acetonitrile, suggesting solubility in polar aprotic and organic acid-modified solvents.[1]

Quantitative Data Summary: A Template for Stability Assessment

Solvent SystemSolvent TypeStress ConditionTemperature (°C)DurationExpected Stability% Degradation (Experimental)Major Degradation Products (Experimental)
Water, pH 7Polar ProticHydrolysis607 daysLow
0.1 M HClAqueous AcidicHydrolysis607 daysLow
0.1 M NaOHAqueous BasicHydrolysis4024 hoursVery Low
MethanolPolar ProticSolvolysis407 daysModerate
AcetonitrilePolar AproticNone2530 daysHigh
DichloromethaneNon-polar AproticNone2530 daysHigh
3% H₂O₂ in WaterOxidativeOxidation2524 hoursLow
Water, pH 7Photolytic1.2 million lux hours25As per ICH Q1BModerate to Low

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the preparation of stock solutions of this compound in various solvents for use in stability and degradation studies.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., Methanol, Acetonitrile, Water, Dichloromethane, Dimethyl Sulfoxide) - HPLC grade or higher

  • Volumetric flasks (Class A)

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh approximately 10 mg of this compound solid using an analytical balance.

  • Transfer the weighed solid to a 10 mL volumetric flask.

  • Add a small volume (approx. 5 mL) of the desired solvent to the flask.

  • If solubility is an issue, sonicate the mixture for 5-10 minutes. Gentle warming may be applied for certain solvents, but care must be taken to avoid premature degradation.

  • Once the solid is completely dissolved, allow the solution to return to room temperature.

  • Add the solvent to the flask up to the 10 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution. This results in a 1 mg/mL stock solution.

  • Prepare fresh solutions for each experiment to avoid variability from the degradation of the stock solution itself.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress to identify its degradation pathways and products[4][8].

A. Hydrolytic Degradation:

  • Prepare three solutions of this compound (e.g., at 0.1 mg/mL) in:

    • 0.1 M HCl (acidic hydrolysis)

    • Purified Water (neutral hydrolysis)

    • 0.1 M NaOH (basic hydrolysis)

  • Incubate the solutions at 60°C. Due to the higher expected instability in basic conditions, a lower temperature (e.g., 40°C) is recommended for the NaOH solution.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours for basic; 0, 24, 48, 96, 168 hours for acidic and neutral).

  • Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Analyze the samples immediately using a stability-indicating analytical method (see Protocol 3).

B. Oxidative Degradation:

  • Prepare a solution of this compound (e.g., at 0.1 mg/mL) in a suitable solvent (e.g., a water/acetonitrile mixture).

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at time points such as 0, 2, 6, 12, and 24 hours.

  • Analyze the samples using the analytical method.

C. Photolytic Degradation:

  • Prepare a solution of this compound (e.g., at 0.1 mg/mL) and place it in a photostability chamber.

  • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), in the same chamber to assess the contribution of thermal degradation.

  • Analyze both the exposed and control samples after the exposure period.

D. Thermal Degradation:

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in an oven at a set temperature (e.g., 80°C).

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution at a known concentration.

  • Analyze the samples to determine the extent of degradation.

Protocol 3: Stability-Indicating Analytical Method - HPLC-MS

This protocol provides a general framework for an HPLC-MS method to quantify this compound and separate its degradation products. Method development and validation are essential.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (MS), such as a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (TQ) system.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at a relevant wavelength (to be determined by UV scan) and MS scan.

Procedure:

  • Calibrate the instrument using standard solutions of this compound of known concentrations.

  • Inject the samples from the forced degradation studies.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products, which can aid in their identification and structural elucidation.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_solid Weigh this compound prep_stock Prepare Stock Solution (1 mg/mL) prep_solid->prep_stock prep_work Prepare Working Solutions (e.g., 0.1 mg/mL in various solvents) prep_stock->prep_work stress_hydro Hydrolytic (Acid, Base, Neutral) prep_work->stress_hydro stress_oxi Oxidative (H₂O₂) prep_work->stress_oxi stress_photo Photolytic (Light Exposure) prep_work->stress_photo stress_therm Thermal (Heat) prep_work->stress_therm analysis_hplc HPLC-MS Analysis stress_hydro->analysis_hplc stress_oxi->analysis_hplc stress_photo->analysis_hplc stress_therm->analysis_hplc analysis_quant Quantify this compound analysis_hplc->analysis_quant analysis_degrad Identify Degradants analysis_hplc->analysis_degrad results_table Tabulate % Degradation analysis_quant->results_table analysis_degrad->results_table results_path Propose Degradation Pathway results_table->results_path results_report Generate Stability Report results_path->results_report

Caption: Experimental workflow for assessing the stability of this compound.

tautomerism_and_solvent_effect cluster_tautomers Tautomeric Equilibrium cluster_solvents Solvent Influence This compound This compound (Less Stable Tautomer) tda Tropodithietic Acid (TDA) (More Stable Tautomer) This compound->tda Tautomerization polar_protic Polar Protic Solvents (e.g., Water, Methanol) Can stabilize charged intermediates via H-bonding polar_protic->this compound May shift equilibrium polar_aprotic Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) Can influence equilibrium based on dipole interactions polar_aprotic->tda May shift equilibrium nonpolar Non-polar Solvents (e.g., Dichloromethane) Favors the less polar tautomer nonpolar->this compound May shift equilibrium

Caption: Influence of solvent properties on this compound-TDA tautomerism.

References

Troubleshooting & Optimization

Technical Support Center: Thiotropocin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and optimization strategies for researchers and drug development professionals experiencing low yields during Thiotropocin fermentation. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and Tropodithietic Acid (TDA)?

A1: this compound and Tropodithietic Acid (TDA) are interconverting tautomers, which are isomers that readily interchange.[1][2] In scientific literature and for practical fermentation purposes, the compounds are often referred to collectively as TDA.[1][2] this compound was originally isolated from a Pseudomonas species, while TDA is commonly associated with marine bacteria from the Roseobacter clade, such as Phaeobacter and Ruegeria.[1][3]

Q2: What are the primary metabolic precursors for this compound biosynthesis?

A2: The biosynthesis of this compound is not fully elucidated but is known to branch from the catabolism of phenylacetic acid (PAA).[4] Key intermediates and precursors identified include shikimate and phenylpyruvate.[1] Furthermore, as a sulfur-containing molecule, its biosynthesis is critically dependent on sulfur metabolism, particularly the availability of cysteine and glutathione.[4]

Q3: My fermentation broth shows high cell density but no antibacterial activity. What could be the cause?

A3: A common reason for this is the production of a non-inhibitory precursor, often called pre-TDA, which occurs under iron-limited conditions.[1][2][5] This inactive compound can be converted to active TDA/Thiotropocin post-fermentation by simple acidification.[1][2][5] Therefore, the absence of activity does not necessarily mean the target molecule was not produced.

Q4: At which growth phase is this compound production typically highest?

A4: Production of TDA/Thiotropocin is strongest in the stationary phase of bacterial growth, particularly in static (non-shaking) liquid cultures.[2] This suggests that its production is associated with a sessile (non-motile) lifestyle.[1]

Troubleshooting Guide for Low Yield

This section addresses specific problems encountered during this compound fermentation.

Problem: Low or No Antibacterial Activity Detected in Bioassay

  • Question: My fermentation is complete, and the culture appears healthy, but the cell-free supernatant shows minimal to no zone of inhibition. How can I fix this?

  • Answer: This is a classic symptom of producing the inactive precursor (pre-TDA) due to insufficient iron in the culture medium. The lack of iron prevents the final step of forming the active, antibacterial compound.

    Troubleshooting Steps:

    • Post-Fermentation Activation: Before discarding the batch, perform an acid activation test on a small sample of the supernatant. Lowering the pH to below 3 can convert the inactive pre-TDA to active TDA.[2] See the protocol below for details. If activity appears after this step, your primary issue is iron limitation.

    • Iron Supplementation: Ensure your medium contains a sufficient concentration of iron. High concentrations of ferric citrate or ferric chloride are often required for the production of active TDA.[5]

    • Review Aeration Conditions: High aeration from vigorous shaking can reduce or inhibit TDA production in many producing strains.[2][6] Consider switching to a static or low-speed shaking culture.

Problem: Inconsistent Yields Between Fermentation Batches

  • Question: I am getting highly variable yields of this compound from one experiment to the next, even when I follow the same protocol. What causes this?

  • Answer: Inconsistency typically points to a lack of precise control over critical fermentation parameters.

    Troubleshooting Steps:

    • Standardize Iron Source: Prepare a fresh, sterile-filtered stock solution of your iron source (e.g., ferric citrate) and add it consistently to your medium post-autoclaving to avoid precipitation. Iron is a key variable influencing the final product's activity.[1]

    • Control Initial pH: Calibrate your pH meter before each use. The initial pH of the medium is crucial for both microbial growth and subsequent product formation.[7][8]

    • Inoculum Quality: Standardize the age and size of your inoculum. Using a culture from a consistent growth phase (e.g., late log phase) ensures a more uniform start to the fermentation.

    • Aeration and Vessel Geometry: Use identical flasks and liquid volumes to ensure consistent surface area-to-volume ratios, which affects oxygen transfer. TDA production is known to be sensitive to aeration.[6]

Problem: Poor Culture Growth and Low Product Titer

  • Question: My culture is not reaching a high cell density, and the this compound yield is consequently very low. What should I optimize?

  • Answer: Suboptimal growth conditions will invariably lead to poor product yield. Focus on creating an ideal environment for the producing microorganism first.

    Troubleshooting Steps:

    • Optimize Carbon Source: While glucose can support growth, aromatic compounds like phenylalanine can dramatically increase TDA production, likely by boosting the availability of key precursors.[6] Experiment with different primary carbon sources.

    • Evaluate Nitrogen Source: The type and concentration of the nitrogen source are known to be critical factors in the production of secondary metabolites.[9] Test various organic and inorganic nitrogen sources (e.g., yeast extract, tryptone, ammonium sulfate).

    • Check Temperature and pH: Ensure the fermentation temperature and initial pH are optimal for your specific strain. For similar antibiotic fermentations, temperatures between 28-32°C and an initial pH of 6.5-7.5 are common starting points.[10][11]

Data Summary and Recommended Parameters

Table 1: Influence of Iron on this compound (TDA) Production and Activity

Iron ConcentrationDominant Product FormedAntibacterial ActivityReference(s)
Low Pre-TDA (Non-inhibitory analog)None to very low[1][2][5]
High TDA / TDA-Iron ComplexHigh[1][2][5]

Table 2: Recommended Starting Parameters for this compound Fermentation Optimization

ParameterRecommendationRationaleReference(s)
Iron Source Ferric Citrate or Ferric Chloride (0.1 g/L)Essential for the formation of active TDA.[1]
Carbon Source PhenylalanineIncreases precursor availability for the TDA backbone.[6]
Sulfur Source L-Cysteine or GlutathioneProvides the sulfur atoms required for the molecule.[4]
Aeration Static (no shaking) or low-speed shakingHigh aeration can inhibit production in many strains.[2][6]
Initial pH 6.5 - 7.5Optimal range for growth and enzyme activity.[7][8]
Temperature 28 - 32 °CPromotes optimal microbial growth and metabolism.[10][11]
Harvest Time Stationary PhasePeak production occurs after the logarithmic growth phase.[2]

Experimental Protocols

Protocol 1: Post-Fermentation Acid Activation of Pre-TDA

This protocol is used to determine if the inactive pre-TDA is present in a fermentation broth that shows no antibacterial activity.

  • Sample Preparation: Centrifuge a 10 mL aliquot of your fermentation broth to pellet the cells. Collect the cell-free supernatant.

  • Acidification: Place the supernatant in a small beaker with a magnetic stir bar. Slowly add 1M HCl dropwise while monitoring the pH. Continue adding acid until the pH is stable at < 3.0.

  • Incubation: Let the acidified sample stir at room temperature for 10-15 minutes. This allows for the conversion of pre-TDA to TDA.[2]

  • Neutralization: Slowly add 1M NaOH dropwise to bring the pH back to the original value (typically 6.5-7.5).

  • Bioassay: Use the treated supernatant in your standard antibacterial bioassay (e.g., disk diffusion or well diffusion assay) to check for a zone of inhibition.

Protocol 2: Optimizing Carbon Source for Enhanced Yield

This experiment aims to identify the most effective carbon source for this compound production.

  • Medium Preparation: Prepare a basal fermentation medium containing all necessary components (nitrogen source, salts, iron) but omitting the primary carbon source.

  • Experimental Setup: Aliquot the basal medium into several flasks. To each flask, add a different sterile carbon source to a final concentration of 1-2% (w/v). Suggested sources to test include:

    • Glucose (Control)

    • Phenylalanine[6]

    • Phenylacetic Acid (PAA)

    • Glycerol

  • Inoculation and Fermentation: Inoculate all flasks with the same volume of a standardized starter culture. Incubate under your optimized conditions (e.g., static, 30°C).

  • Analysis: At the end of the fermentation period, measure the biomass (e.g., optical density or dry cell weight) and quantify the this compound concentration using a validated method such as HPLC.

Visualizations

Troubleshooting_Workflow start Low or No This compound Activity check_iron Was sufficient iron (e.g., 0.1 g/L Ferric Citrate) added to the medium? start->check_iron acid_test Action: Perform acid activation test on supernatant (pH < 3). check_iron->acid_test No check_aeration Is the culture vigorously shaken? check_iron->check_aeration Yes activity_appears Did antibacterial activity appear? acid_test->activity_appears iron_issue Root Cause: Iron limitation leading to inactive Pre-TDA. activity_appears->iron_issue Yes activity_appears->check_aeration No solve_iron Solution: Add sufficient iron to future fermentations. iron_issue->solve_iron aeration_issue Root Cause: High aeration can inhibit TDA synthesis. check_aeration->aeration_issue Yes check_media Review other parameters: - Carbon Source (use Phenylalanine) - pH (6.5-7.5) - Temperature (28-32°C) check_aeration->check_media No solve_aeration Solution: Switch to static or low-shaking culture. aeration_issue->solve_aeration

Caption: Troubleshooting workflow for low this compound yield.

Biosynthesis_Pathway cluster_main Simplified this compound (TDA) Biosynthesis cluster_precursors Primary Metabolism Inputs paa Phenylacetic Acid (PAA) tropolone 7-Membered Ring Tropolone Precursor paa->tropolone tda gene cluster tda This compound / TDA (Active Antibiotic) tropolone->tda Sulfur Addition phenylalanine Phenylalanine phenylalanine->paa catabolism sulfur Cysteine / Glutathione sulfur->tda

Caption: Simplified this compound (TDA) biosynthesis pathway.

Iron_pH_Relationship cluster_fermentation Fermentation Conditions cluster_product Resulting Products low_iron Low Iron Medium pre_tda Pre-TDA (Inactive) low_iron->pre_tda Produces high_iron High Iron Medium tda TDA (Active) high_iron->tda Produces acid Acidification (pH < 3) pre_tda->acid acid->tda Converts to

Caption: Relationship between iron, pH, and TDA activity.

References

Technical Support Center: Thiotropocin and Tropodithietic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of thiotropocin and tropodithietic acid (TDA). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the separation and purification of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from tropodithietic acid?

The fundamental challenge lies in the fact that this compound and tropodithietic acid are interconverting tautomers.[1][2][3] TDA is the more stable of the two forms.[3] This tautomerism means that even if you could separate the two, they would likely re-equilibrate, making a distinct separation of stable, individual compounds practically impossible under typical laboratory conditions. Therefore, purification efforts are generally focused on isolating the compound in its more stable TDA form. Some researchers consider this compound to be an artifact of the derivatization process used for structural elucidation.[1]

Q2: What are the molecular formulas and weights of this compound and tropodithietic acid?

Both tautomers share the same molecular formula, C₈H₄O₃S₂, and a molar mass of approximately 212.24 g/mol .[4][5]

Q3: My purified TDA solution has a brown precipitate. What is it and how can I remove it?

The brown precipitate is often a complex of TDA with ferric iron (Fe³⁺).[1][6] TDA production in culture media containing high concentrations of iron can lead to the formation of this pigment.[1][6] To remove the iron, you can liberate the TDA from the complex by treatment with aqueous ammonia.[6]

Q4: I am not detecting any antibacterial activity in my culture supernatant, but I expect TDA to be present. What could be the issue?

You may have a non-inhibitory precursor of TDA, often referred to as "pre-TDA," in your culture supernatant, especially if the medium has low iron concentrations.[1][6] This precursor can be converted to the active TDA by acidification of the supernatant to a pH below 3.[1][6]

Q5: What are some common solvents and techniques that have proven successful for TDA extraction?

Solvent extraction using ethyl acetate containing 1% formic acid is a commonly reported successful method.[2][7] Acidification of the culture supernatant before extraction is a crucial step to ensure the conversion of any pre-TDA to TDA and to improve extraction efficiency.

Troubleshooting Guides

Issue 1: Low Yield of TDA After Extraction

Possible Causes:

  • Incomplete conversion of pre-TDA: If your culture was grown in low-iron medium, a significant portion of the product may be in the form of the non-antibacterial pre-TDA.

  • Inefficient extraction solvent: Some solvents are not effective for TDA extraction.

  • TDA complexed with iron: If a brown precipitate is observed, the TDA may be sequestered in an iron complex.

  • pH of the extraction is not optimal.

Solutions:

  • Acidify the Culture Supernatant: Before extraction, adjust the pH of the cell-free supernatant to <3 with an acid like HCl or formic acid to ensure all pre-TDA is converted to TDA.[1][6]

  • Use an Effective Solvent System: Employ ethyl acetate with 1% formic acid for extraction.[2]

  • Address Iron Complexes: If a brown precipitate is present, consider treating it with aqueous ammonia to release the TDA before proceeding with extraction.[6]

Issue 2: Co-purification of Impurities with TDA

Possible Causes:

  • Non-specific solid-phase extraction (SPE): Using an inappropriate SPE column can lead to the co-elution of impurities.

  • Insufficient chromatographic resolution: The HPLC or column chromatography method may not be optimized to separate TDA from other metabolites.

Solutions:

  • Optimize Solid-Phase Extraction: For partially purifying the extract, a Strata-XC column has been reported to be effective.[2] Avoid using amino acid, cyanopropyl, diol, Hypercarb graphite, Strata X, and Sephadex G10 columns, as these have been reported to be unsuccessful.[1]

  • Refine HPLC/LC Conditions: Utilize a C18 or a pentafluorophenyl (PFP) column for better separation.[1][7][8] A gradient of water and acetonitrile with an acid modifier (e.g., formic acid or trifluoroacetic acid) is typically used.

Data Presentation

Table 1: Summary of Extraction and Purification Techniques for TDA

TechniqueMethodOutcomeReference(s)
Solvent Extraction 2-butanol, acetonitrileUnsuccessful[1]
Ethyl acetateUnsuccessful[1]
Ethyl acetate with 1% formic acidSuccessful [2][7]
Precipitation Isopropanol at neutral pH for pre-TDAPartially successful, inconsistent[1]
Acidification with formic acid to precipitate TDA-Fe(III) complexSuccessful for initial isolation[1]
Solid-Phase Extraction (SPE) Amino acid, cyanopropyl, diol, Hypercarb graphite, Strata X, Sephadex G10Unsuccessful[1]
Strata-XC columnSuccessful [2]
High-Performance Liquid Chromatography (HPLC) Eclipse Plus C18 columnSuccessful [1]
Curosil PFP columnSuccessful [8]
Nucleodur 100-5 C18 EC columnSuccessful [7]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of TDA from Culture

This protocol is based on methods described in the literature.[2]

  • Culture Growth: Grow Phaeobacter species (e.g., Phaeobacter 27-4) in marine broth under stagnant conditions at 25°C for 4-5 days.

  • Acidification and Extraction:

    • Acidify the culture with formic acid to a final concentration of 1%.

    • Extract the culture twice with an equal volume of ethyl acetate. Shake vigorously in a separation funnel for 10 minutes for each extraction.

    • Combine the organic phases.

  • Drying and Concentration:

    • Filter the ethyl acetate phase through anhydrous Na₂SO₄.

    • Evaporate the solvent in vacuo to obtain the crude extract.

  • Solid-Phase Extraction (SPE):

    • Redissolve the crude extract in 10 ml of 15% acetonitrile.

    • Load the redissolved extract onto a 1-g Strata-XC column.

    • Wash the column with 20 ml of a suitable solvent to remove impurities (the specific wash solvent may require optimization).

    • Elute the TDA with an appropriate solvent (e.g., a higher concentration of acetonitrile or methanol, possibly with an acid modifier).

Protocol 2: HPLC Analysis of TDA

This protocol is adapted from a reported method.[1]

  • Instrumentation: A high-performance liquid chromatography system with a diode array detector or a mass spectrometer.

  • Column: Eclipse Plus C18 (2.1-mm i.d., 50 mm, 1.8-μm particle size) or equivalent.

  • Mobile Phase:

    • Solvent A: Water with 20 mM formic acid.

    • Solvent B: Acetonitrile with 20 mM formic acid.

  • Gradient:

    • Start with 10% Solvent B.

    • Increase to 60% Solvent B over 2 minutes.

  • Flow Rate: 0.7 ml/min.

  • Column Temperature: 40°C.

  • Detection: Monitor at 385 nm or by mass spectrometry in positive electrospray ionization (ESI+) mode for the [M+H]⁺ ion (m/z 212.9674).

Visualizations

Tautomerism This compound This compound TDA Tropodithietic Acid (TDA) (More Stable Tautomer) This compound->TDA Tautomerization

Caption: Tautomeric equilibrium between this compound and tropodithietic acid.

TDA_Purification_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Culture Phaeobacter Culture Supernatant Cell-free Supernatant Culture->Supernatant Centrifugation/ Filtration Acidification Acidification (pH < 3) (pre-TDA to TDA) Supernatant->Acidification Solvent_Extraction Ethyl Acetate + Formic Acid Extraction Acidification->Solvent_Extraction Crude_Extract Crude TDA Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (e.g., Strata-XC) Crude_Extract->SPE HPLC Reverse-Phase HPLC (C18 or PFP column) SPE->HPLC Pure_TDA Pure TDA HPLC->Pure_TDA

Caption: General workflow for the extraction and purification of tropodithietic acid.

References

Troubleshooting inconsistent results in Thiotropocin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiotropocin bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sulfur-containing antibiotic with a 7-membered ring structure. It is a tautomer of tropodithietic acid (TDA) and exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the disruption of the proton motive force (PMF) across the bacterial cell membrane. This compound acts as an electroneutral proton antiporter, exchanging extracellular protons for intracellular cations, which collapses the transmembrane proton gradient essential for cellular energy production and motility.

Q2: I'm observing no antibacterial activity in my this compound bioassay. What are the initial checks I should perform?

A lack of activity can stem from several factors. First, verify the integrity and storage of your this compound stock. It is sensitive to environmental factors. Second, ensure that the bioassay medium has the appropriate pH and iron concentration. This compound's precursor can exist in an inactive form ("pre-TDA") in iron-limited, neutral pH environments and requires acidification for conversion to its active form.[2][3] Also, confirm that your bacterial inoculum is at the correct density and in the logarithmic growth phase.

Q3: My results are inconsistent from one experiment to the next. What could be the cause?

Inconsistent results are a common challenge in bioassays. Key areas to investigate include:

  • Inoculum Preparation: Variation in the age and density of the bacterial culture can significantly impact results.

  • Media Composition: Minor variations in media components, especially pH and trace metal concentrations like iron, can alter the activity of this compound.

  • Incubation Conditions: Ensure consistent temperature, aeration, and incubation time across all experiments.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound or inconsistent inoculum volumes can lead to significant variability.

Troubleshooting Guide: Inconsistent Bioassay Results

This guide addresses specific issues you may encounter during your this compound bioassays.

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Potential Cause Recommended Solution
Inconsistent Inoculum Density Standardize your inoculum preparation protocol. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution. Perform colony counts on your inoculum to verify the CFU/mL.
Variation in Media pH Prepare your growth medium from a single batch of reagents to minimize lot-to-lot variability. Measure and adjust the pH of each new batch of medium to a consistent value before use. Note that the activity of some antibiotics can be pH-dependent.
Inadequate Mixing of Reagents Ensure thorough mixing of the this compound stock solution upon preparation and before making serial dilutions. When adding the inoculum to the microplate wells, mix gently to ensure a uniform distribution of bacteria.
Edge Effects in Microplates "Edge effects" (evaporation from wells on the perimeter of the plate) can concentrate solutes and affect bacterial growth. To mitigate this, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or water.
Operator Variability If multiple individuals are performing the assay, ensure everyone is following the exact same protocol. Cross-training and standardization of techniques can help reduce inter-operator variability.
Problem 2: No Zone of Inhibition or Unexpectedly High MIC

If this compound appears inactive or less potent than expected, consider the following factors related to its chemical properties.

Potential Cause Recommended Solution
Presence of Inactive Precursor (pre-TDA) This compound's activity is dependent on its active form. In iron-deficient media, an inactive precursor may be present.[2][3] Ensure your medium contains an adequate concentration of iron (e.g., ferric citrate). If you suspect the presence of the inactive precursor, you can attempt to activate it by acidifying the this compound solution (to a pH <3) before use in the bioassay, followed by readjustment to the assay's working pH.[2]
Degradation of this compound This compound may be susceptible to degradation under certain storage conditions (e.g., exposure to light, extreme temperatures). Store your stock solutions in a dark, cool environment. It is advisable to prepare fresh working solutions for each experiment.
Incorrect Solvent or Poor Solubility Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing aqueous dilutions. Precipitated compound will not be biologically active. Visually inspect your stock and working solutions for any signs of precipitation.
pH of the Assay Medium The antibacterial activity of this compound can be influenced by the pH of the medium. If the pH is too high, the activity may be reduced. Optimize and standardize the pH of your bioassay medium.

Quantitative Data Summary

The following tables provide example MIC ranges for quality control (QC) strains and the reported MICs for Tropodithietic Acid (TDA), a close structural analog and tautomer of this compound. These values can serve as a benchmark for your experiments.

Table 1: Example Quality Control (QC) MIC Ranges for Standard Antibiotics

QC Strain Antibiotic Expected MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213Vancomycin0.5 - 2
Linezolid1 - 4
Ciprofloxacin0.12 - 0.5
Escherichia coli ATCC 25922Ampicillin2 - 8
Ciprofloxacin0.004 - 0.016
Gentamicin0.12 - 0.5

Note: These are example ranges and may vary slightly based on the specific testing guidelines (e.g., CLSI, EUCAST). Always refer to the latest guidelines for the most accurate QC ranges.

Table 2: Reported MIC Values for Tropodithietic Acid (TDA)

Bacterial Species Reported MIC Range (mg/L)
Salmonella Typhimurium SL13443 - 25
Escherichia coli NCTC 105353 - 25
Pseudomonas aeruginosa NCTC 106623 - 25
Staphylococcus aureus NCTC 85323 - 25
Vibrio anguillarum 90-11-2873 - 25

Source: Resistance and Tolerance to Tropodithietic Acid, an Antimicrobial in Aquaculture, Is Hard To Select.[4]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile diluent (e.g., saline or growth medium)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From an overnight culture plate, select several colonies and suspend them in sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • In the first column of the 96-well plate, add the growth medium containing the highest concentration of this compound to be tested.

    • Perform serial two-fold dilutions across the plate by transferring a fixed volume of the this compound solution to the subsequent wells containing fresh medium.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (inoculum in medium without this compound) and a negative control well (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for S. aureus and E. coli) for 16-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Visualizations

This compound's Mechanism of Action

Caption: this compound acts as a proton antiporter, disrupting the proton motive force.

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_Workflow start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol for Deviations start->check_protocol check_inoculum Verify Inoculum Preparation and Density check_protocol->check_inoculum check_media Assess Media Preparation (pH, Iron Content) check_inoculum->check_media check_compound Evaluate this compound Stock (Solubility, Storage) check_media->check_compound check_technique Review Pipetting and Dilution Technique check_compound->check_technique consistent Results are Consistent check_technique->consistent If issues resolved inconsistent Results Remain Inconsistent check_technique->inconsistent If issues persist contact_support Contact Technical Support inconsistent->contact_support Factors_Influencing_Bioactivity cluster_factors Key Influencing Factors Thio_Activity This compound Bioactivity Iron Iron Concentration (Activation of precursor) Iron->Thio_Activity pH pH of Medium (Activation and Stability) pH->Thio_Activity Inoculum Bacterial Inoculum (Density and Growth Phase) Inoculum->Thio_Activity Media Media Composition (Nutrients, Ions) Media->Thio_Activity Storage Compound Storage (Light, Temperature) Storage->Thio_Activity

References

Improving the solubility of Thiotropocin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Thiotropocin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sulfur-containing antibiotic with a seven-membered ring structure.[1] It exists in equilibrium with its more stable tautomer, tropodithietic acid (TDA).[2][3] This inherent chemical instability and the compound's limited solubility in aqueous solutions can lead to precipitation in in vitro assay media, affecting experimental reproducibility and accuracy.

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on available data and common laboratory practice for similar water-insoluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. One study noted that while the related compound TDA was insoluble in several organic solvents without water, DMSO dissolved it much more rapidly.[4]

Q3: What concentration of DMSO is safe for my cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically well below 1%, to avoid solvent-induced cytotoxicity. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment.

Q4: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue. Please refer to the Troubleshooting Guide below for a stepwise approach to resolving this problem. It is also important to note that TDA can form a complex with iron and precipitate in the presence of DMSO, so the composition of your media should be considered.[4]

Q5: How should I store my this compound stock solution?

A5: While specific stability data for this compound solutions is limited, general best practices for antibiotic stock solutions should be followed. Store the DMSO stock solution at -20°C or lower, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.[5][6][7]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound for your in vitro experiments.

Problem: Precipitation Observed in Cell Culture Medium

Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Verification cluster_3 Outcome A Precipitate forms after adding This compound stock to media B Step 1: Optimize Dilution - Pre-warm media to 37°C - Add stock solution dropwise while vortexing A->B Start Troubleshooting C Step 2: Reduce Final Concentration - Perform a dose-response experiment - Start with a lower concentration range B->C If precipitation persists D Step 3: Lower Stock Concentration - Prepare a less concentrated stock in DMSO C->D If still precipitating E Step 4: Evaluate Co-solvents - Consider a mixture of DMSO and ethanol (if compatible with assay) D->E If solubility is still an issue F Visually inspect for precipitation under a microscope E->F G Perform a solvent toxicity control experiment F->G If no precipitate H Optimized Soluble Concentration Achieved G->H

Caption: A stepwise workflow for troubleshooting this compound precipitation in in vitro assays.

Data Presentation

Table 1: Qualitative Solubility of this compound/Tropodithietic Acid

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)SolubleDissolves the compound much faster than other solvents. However, it may form a complex with iron and TDA, causing precipitation.[4]
WaterInsoluble[4]
MethanolInsoluble[4]
AcetonitrileInsoluble[4]
2-PropanolInsoluble[4]
DichloromethaneInsoluble[4]
EthanolSoluble (with sonication)Pure TDA was dissolved in ethanol with the aid of sonication.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Aseptically weigh out the desired amount of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of particulates.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or below, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Materials:

    • This compound stock solution (in DMSO)

    • Sterile cell culture medium, pre-warmed to 37°C

    • Sterile tubes for dilution

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.

    • When diluting, add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solutions for any signs of precipitation. If observed, refer to the Troubleshooting Guide.

    • Include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

This compound's Mechanism of Action

This compound, and its tautomer tropodithietic acid (TDA), acts as a proton antiporter, disrupting the proton motive force across the cell membrane.[2][3][8] This mechanism is central to its antimicrobial activity.

Proton Antiport Mechanism of this compound/TDA

G cluster_0 Extracellular Space (Higher H⁺ concentration) cluster_1 Cell Membrane cluster_2 Cytoplasm (Lower H⁺ concentration) A Proton (H⁺) B This compound/TDA A->B binds C Protonated this compound/TDA (Neutral molecule) B->C crosses membrane D Proton (H⁺) released C->D releases E Deprotonated this compound/TDA C->E F Cation (e.g., K⁺) E->F binds G This compound/TDA-Cation Complex F->G G->B crosses membrane and releases cation

References

Preventing degradation of Thiotropocin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Thiotropocin during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that as detailed, publicly available stability studies on this compound are limited, this guidance is based on the chemical properties of this compound as a sulfur-containing tropolone antibiotic, general principles of antibiotic stability, and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on its chemical structure (a sulfur-containing tropolone), this compound is likely susceptible to degradation induced by several factors:

  • Oxidation: The sulfur atoms in the this compound molecule are susceptible to oxidation, which can alter its structure and reduce its antibiotic activity.

  • Hydrolysis: The tropolone ring can be susceptible to hydrolysis, particularly at non-neutral pH values.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

  • Elevated Temperatures: Higher temperatures accelerate the rates of chemical reactions, including those that lead to degradation.

Q2: What are the visual signs of this compound degradation?

A2: While chemical analysis is required for confirmation, visual signs of degradation may include:

  • A change in the color of the solid compound or solution.

  • The appearance of turbidity or precipitation in a solution.

  • A noticeable decrease in the expected antibiotic activity in your experiments.

Q3: What are the recommended short-term and long-term storage conditions for this compound?

A3: To minimize degradation, the following storage conditions are recommended:

Storage DurationConditionTemperatureAtmosphereLight Condition
Short-Term Solid2-8°CInert Gas (e.g., Argon, Nitrogen)Protected from Light
Solution-20°C or -80°CInert Gas (e.g., Argon, Nitrogen)Protected from Light
Long-Term Solid-20°C or -80°CInert Gas (e.g., Argon, Nitrogen)Protected from Light

Q4: How should I prepare and store this compound solutions to maximize stability?

A4: Follow these guidelines for solution preparation and storage:

  • Use High-Purity Solvents: Use sterile, high-purity solvents (e.g., DMSO, ethanol, or aqueous buffers) that have been de-gassed to remove dissolved oxygen.

  • Work Quickly and on Ice: When preparing solutions, work efficiently and keep the solution on ice to minimize exposure to ambient temperature and light.

  • Use Inert Gas: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Store in Aliquots: Store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Protect from Light: Use amber vials or wrap vials in aluminum foil to protect the solution from light.

Troubleshooting Guide

Problem: I am observing a decrease in the efficacy of my this compound in my experiments.

Possible CauseSuggested Action
Degradation due to Improper Storage 1. Review your storage conditions against the recommendations in the table above. 2. Ensure the compound has been consistently stored at the correct temperature and protected from light and oxygen. 3. If possible, perform an analytical check (e.g., HPLC) on your current stock and compare it to a new, unopened lot.
Repeated Freeze-Thaw Cycles 1. Discard the current stock that has undergone multiple freeze-thaw cycles. 2. Prepare a fresh stock solution and aliquot it into single-use volumes before freezing.
Oxidation of the Solution 1. When preparing new solutions, use de-gassed solvents and flush the vial headspace with an inert gas. 2. Consider adding an antioxidant, but first, verify its compatibility with your experimental system.
Photodegradation 1. Always work with this compound solutions in a shaded environment or under low-light conditions. 2. Store all solutions in light-protecting containers (e.g., amber vials).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with UV or MS detector

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store solid this compound at 60°C for 48 hours.

    • Dissolve in a suitable solvent.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.

    • Analyze by HPLC.

3. Analysis:

  • Use a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile/methanol with a UV detector) to separate the parent this compound from its degradation products. An MS detector can help in identifying the mass of the degradation products.

Visualizations

Degradation_Pathway This compound This compound Oxidized_Products Oxidized Products (e.g., Sulfoxides, Sulfones) This compound->Oxidized_Products Oxidizing Agents (e.g., O2, H2O2) Hydrolysis_Products Hydrolysis Products (Ring-opened structures) This compound->Hydrolysis_Products Acid/Base Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid Acidic pH Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic pH Base->Analysis Oxidation Oxidizing Agent Oxidation->Analysis Heat Elevated Temperature Heat->Analysis Light UV Light Light->Analysis Thiotropocin_Sample This compound Sample Thiotropocin_Sample->Acid Thiotropocin_Sample->Base Thiotropocin_Sample->Oxidation Thiotropocin_Sample->Heat Thiotropocin_Sample->Light Data Degradation Profile & Product Identification Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Iron Concentration and Thiotropocin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiotropocin biosynthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of iron concentration in the production of this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: We are observing low or no antibacterial activity in our Phaeobacter inhibens cultures, which are expected to produce this compound. What could be the primary cause?

A1: The most likely cause is insufficient iron concentration in your culture medium. This compound is a tautomer of tropodithietic acid (TDA), and its biosynthesis is highly dependent on iron. In iron-deficient conditions, Phaeobacter inhibens produces a non-inhibitory precursor, pre-TDA, which lacks antibacterial activity.[1][2][3][4] High concentrations of iron are essential for the production of the biologically active TDA.[1][2][3][4]

Q2: What is the optimal iron concentration for maximizing this compound (TDA) production?

A2: Experimental data indicates that ferric chloride (FeCl₃) concentrations higher than 50 µM are required to achieve significant antibacterial activity.[1] Marine broth, a medium where TDA production is commonly observed, contains approximately 408 µM of iron (as ferric citrate). This suggests that an iron concentration in the range of 50-500 µM is optimal for robust this compound biosynthesis.

Q3: We observe a brown pigmentation in our high-yield this compound cultures. Is this related to iron concentration?

A3: Yes, the brown pigmentation is directly linked to high iron concentrations and TDA production. The pigment is an iron-TDA complex, specifically an [Fe(III)(TDA)₂]ₓ polymer, which precipitates out of the solution.[1][2][3] This pigmentation can serve as a visual indicator of successful TDA biosynthesis in the presence of sufficient iron.

Q4: Can the non-inhibitory precursor (pre-TDA) be converted to active this compound (TDA)?

A4: Yes, pre-TDA can be converted to TDA. This conversion is achieved by acidifying the culture supernatant.[1][2][3][4] This suggests that if you have a culture with high biomass but no antibacterial activity, you can test for the presence of pre-TDA by acidifying a sample of the supernatant and then re-testing for activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low antibacterial activity Iron concentration in the medium is too low.Supplement your culture medium with a sterile solution of ferric chloride (FeCl₃) or ferric citrate to a final concentration of at least 50 µM. For optimal results, aim for a concentration similar to that in marine broth (approximately 400 µM).
Inconsistent this compound yields Fluctuations in available iron due to precipitation or chelation.Ensure consistent and adequate iron availability. Use a well-solubilized iron source like ferric chloride. Consider the composition of your base medium, as other components might chelate iron, making it unavailable to the bacteria.
High biomass but no antibacterial activity Production of the non-active precursor (pre-TDA) due to borderline iron levels.Acidify a sample of your cell-free supernatant to a pH below 3.0 with hydrochloric acid.[1] Neutralize the sample and then perform a bioassay to check for restored antibacterial activity. If activity is restored, it confirms the presence of pre-TDA and indicates the need to increase the iron concentration in future fermentation batches.
Difficulty in extracting and quantifying this compound Formation of the insoluble iron-TDA complex.To improve the extraction of TDA from the brown precipitate, treat the complex with a mild base such as aqueous ammonia to liberate the TDA.[1][2][3] For quantification, use a robust method like High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes the effect of iron concentration on the production of tropodithietic acid (TDA), the tautomer of this compound, by Phaeobacter inhibens.

Iron Concentration (FeCl₃)Observed TDA Production / Antibacterial ActivityPrecursor (pre-TDA) Production
0 µMNoneHigh
< 50 µMVery low to noneHigh
> 50 µMSignificant antibacterial activity detectedLow to none
~400 µM (as in Marine Broth)HighLow to none

Experimental Protocols

Cultivation of Phaeobacter inhibens under Controlled Iron Conditions

This protocol describes how to cultivate Phaeobacter inhibens in a defined medium with varying iron concentrations to study the impact on this compound biosynthesis.

Materials:

  • Phaeobacter inhibens strain

  • Half-strength YTSS medium (1/2 YTSS)

  • Sterile ferric chloride (FeCl₃) stock solution (e.g., 100 mM)

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare 1/2 YTSS medium. For a low-iron basal medium, omit any iron salts from the recipe.

  • Dispense the basal medium into sterile culture flasks.

  • From the sterile FeCl₃ stock solution, supplement the flasks to achieve the desired final iron concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM).

  • Inoculate the flasks with an overnight culture of Phaeobacter inhibens.

  • Incubate the cultures under appropriate conditions (e.g., 25-30°C, with or without shaking as TDA production can be influenced by aeration).

  • Monitor bacterial growth (e.g., by measuring optical density at 600 nm) and harvest the cultures at the desired time point (e.g., stationary phase).

Extraction and Quantification of this compound (TDA) by HPLC

This protocol provides a general method for the extraction and quantification of TDA from culture supernatants.

Materials:

  • Cell-free culture supernatant

  • Ethyl acetate

  • Formic acid

  • Acetonitrile

  • HPLC system with a C18 column and a diode array detector (DAD)

  • TDA standard

Procedure:

  • Extraction:

    • Acidify the cell-free supernatant with formic acid (to a final concentration of 0.1-1%).

    • Extract the acidified supernatant with an equal volume of ethyl acetate.

    • Separate the organic phase and evaporate it to dryness under reduced pressure or a stream of nitrogen.

    • Re-dissolve the dried extract in a known volume of acetonitrile or a suitable mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: Monitor the absorbance at the characteristic wavelength for TDA (around 305 nm and 385 nm).

    • Quantification: Prepare a standard curve using a purified TDA standard of known concentrations. Calculate the concentration of TDA in the samples by comparing their peak areas to the standard curve.

Signaling Pathway and Regulatory Mechanism

The biosynthesis of this compound (TDA) in Phaeobacter inhibens is regulated by the intracellular iron concentration, a process likely mediated by the Ferric Uptake Regulator (Fur) protein.

Iron_Regulation_of_Thiotropocin_Biosynthesis Fe_low Low Iron (< 50 µM) Fe_high High Iron (> 50 µM) Fur_inactive Fur (Apo-protein) Fe_low->Fur_inactive Favors Fur_active Fur-Fe²⁺ Complex Fe_high->Fur_active Forms tda_operon tda Operon Fur_inactive->tda_operon Allows Transcription Fur_active->tda_operon Represses Transcription Transcription Transcription & Translation tda_operon->Transcription TDA_enzymes TDA Biosynthetic Enzymes Transcription->TDA_enzymes pre_TDA pre-TDA (Inactive) TDA_enzymes->pre_TDA Under Low Iron TDA This compound (TDA) (Active) TDA_enzymes->TDA With Sufficient Iron Precursor Biosynthetic Precursors Precursor->TDA_enzymes

Iron-dependent regulation of this compound biosynthesis.

Pathway Description:

  • Low Iron Conditions: When intracellular iron levels are low (< 50 µM), the Fur protein is in its apo-protein state (inactive). In this state, it does not bind to the promoter region of the tda operon, allowing for the transcription of the genes responsible for TDA biosynthesis. However, the final enzymatic steps for producing active TDA are impaired, leading to the accumulation of the inactive precursor, pre-TDA.

  • High Iron Conditions: In the presence of sufficient iron (> 50 µM), ferrous iron (Fe²⁺) acts as a co-repressor, binding to the Fur protein. This active Fur-Fe²⁺ complex binds to a specific DNA sequence known as the "Fur box" in the promoter region of target genes. While not definitively shown for the tda operon, it is the canonical mechanism for iron-dependent gene regulation in bacteria. This binding would repress the transcription of genes that are negatively regulated by iron. However, in the case of this compound, high iron is required for the activity of the biosynthetic enzymes, suggesting a more complex regulatory role, possibly involving iron as a cofactor for one of the TDA biosynthetic enzymes, which facilitates the conversion of pre-TDA to active TDA.

The following workflow illustrates the experimental process for investigating the impact of iron on this compound production.

Experimental_Workflow start Start culture Cultivate Phaeobacter inhibens in media with varying [Fe³⁺] start->culture harvest Harvest Culture Supernatant culture->harvest split Split Supernatant Samples harvest->split native Native Supernatant split->native Portion 1 acidified Acidified Supernatant split->acidified Portion 2 bioassay_native Antibacterial Bioassay native->bioassay_native hplc_native HPLC for pre-TDA/TDA native->hplc_native bioassay_acidified Antibacterial Bioassay acidified->bioassay_acidified hplc_acidified HPLC for TDA acidified->hplc_acidified data_analysis Data Analysis and Comparison bioassay_native->data_analysis hplc_native->data_analysis bioassay_acidified->data_analysis hplc_acidified->data_analysis end End data_analysis->end

Experimental workflow for iron impact analysis.

References

Addressing batch-to-batch variability in Thiotropocin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Thiotropocin. Our aim is to help you address common challenges, particularly batch-to-batch variability, and provide standardized protocols to ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a sulfur-containing tropolone antibiotic with potent antimicrobial activity. It exists in tautomeric equilibrium with Tropodithietic Acid (TDA). Batch-to-batch variability in production can lead to inconsistent yields and bioactivity, posing a significant challenge for research and development, potentially impacting experimental outcomes and the economic feasibility of large-scale production. Consistent production is crucial for reliable pharmacological studies and clinical applications.

Q2: What are the primary factors influencing this compound yield and causing variability?

Several factors can contribute to variability in this compound production. These include:

  • Genetic Stability of the Producing Strain: The genetic makeup of the producing organism, such as Phaeobacter inhibens, is fundamental. Mutations in the biosynthetic gene clusters can lead to decreased or abolished production.

  • Culture Conditions: Environmental parameters such as pH, temperature, aeration, and agitation speed must be tightly controlled as they significantly impact microbial growth and secondary metabolite production.[1]

  • Medium Composition: The availability of essential nutrients, particularly carbon and nitrogen sources, as well as trace elements, is critical. Iron concentration, in particular, plays a crucial role in the biosynthesis of the bioactive form of this compound.[2]

  • Inoculum Quality: The age, size, and physiological state of the inoculum can affect the kinetics of the fermentation process and the final product yield.

  • Quorum Sensing: The production of this compound can be regulated by cell density through quorum sensing mechanisms, where signaling molecules trigger gene expression for antibiotic synthesis at a certain population threshold.

Troubleshooting Guide

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Action
Suboptimal Iron Concentration Iron is essential for the production of bioactive this compound (TDA). Low iron concentrations can lead to the formation of a non-inhibitory precursor, pre-TDA.[2] Ensure your medium is supplemented with an adequate concentration of an iron source, such as ferric citrate. You can test for the presence of pre-TDA by acidifying a sample of your culture supernatant, which should convert pre-TDA to active TDA.
Incorrect Culture pH The pH of the culture medium can influence enzyme activity and nutrient uptake. Monitor the pH throughout the fermentation and adjust as necessary. The optimal pH for this compound production by Phaeobacter inhibens is generally in the neutral to slightly alkaline range.
Inadequate Aeration Oxygen supply is critical for the growth of the producing organism and for certain enzymatic steps in the biosynthetic pathway. Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen level in your fermenter.
Nutrient Limitation Carbon or nitrogen sources may be depleted before significant this compound production occurs. Analyze the consumption of key nutrients during fermentation and consider fed-batch strategies to maintain optimal nutrient levels.
Genetic Instability of the Producer Strain Perform regular quality control checks of your microbial strain. This can include phenotypic characterization and genetic analysis to ensure the integrity of the biosynthetic gene clusters.
Issue 2: High Batch-to-Batch Variability in Yield
Possible Cause Troubleshooting Action
Inconsistent Inoculum Standardize your inoculum preparation protocol. Use a consistent cell density, growth phase, and volume for inoculation of your production cultures.
Variability in Raw Materials The composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier. Use well-defined media where possible or perform quality control on incoming raw materials.
Fluctuations in Fermentation Parameters Ensure that your fermentation equipment is properly calibrated and that parameters like temperature, pH, and agitation are tightly controlled and monitored throughout the entire process for each batch.
Biofilm Formation The formation of biofilms can lead to heterogeneous culture conditions and has been shown to enhance TDA production.[3] While this can increase yield, inconsistent biofilm formation can also be a source of variability. Monitor for biofilm formation and consider whether your fermentation setup encourages or discourages it consistently.

Data Presentation

Table 1: Influence of Key Fermentation Parameters on this compound (TDA) Production

While specific quantitative data from a single comprehensive study is not available, the following table summarizes the observed effects of key parameters on TDA production based on available literature. This can serve as a guide for your optimization experiments.

ParameterConditionObserved Effect on TDA ProductionReference
Iron (Fe³⁺) High Concentration (e.g., in Marine Broth)Production of bioactive TDA; formation of a brown pigment complex.[2]
Low ConcentrationProduction of non-inhibitory pre-TDA.[2]
Aeration Shaken CultureCan reduce TDA production in some strains.[1]
Static CultureOften enhances TDA production.[1]
pH Acidic (pH < 3)Converts pre-TDA to active TDA.[2]
Neutral to AlkalineFavorable for microbial growth and initial production.
Growth Phase Stationary PhaseTDA production is typically highest during the stationary phase of growth.
Cell Density HighQuorum sensing mechanisms can induce TDA production.
Biofilm Formation PresentCan enhance TDA biosynthesis.[3]

Experimental Protocols

Protocol 1: Fermentation of Phaeobacter inhibens for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of Phaeobacter inhibens from a marine agar plate to 50 mL of Marine Broth in a 250 mL flask.

    • Incubate at 25-30°C with shaking at 150-200 rpm for 24-48 hours until the culture reaches the late exponential phase.

  • Production Fermentation:

    • Inoculate a production fermenter containing Marine Broth (or a defined medium supplemented with an appropriate iron source) with the seed culture to an initial optical density (OD600) of 0.05-0.1.

    • Maintain the fermentation at 25-30°C.

    • Control the pH at 7.0-7.5.

    • Provide gentle agitation and aeration. For enhanced production, consider a period of static culture after an initial growth phase.

    • Monitor cell growth (OD600) and this compound production over time. The fermentation is typically carried out for 72-120 hours.

Protocol 2: Extraction of this compound from Fermentation Broth
  • Cell Removal:

    • Harvest the fermentation broth and centrifuge at 8,000 x g for 15 minutes to pellet the cells.

    • Collect the supernatant.

  • Acidification and Extraction:

    • Acidify the supernatant to a pH of 3.0 using 2 M HCl.

    • Transfer the acidified supernatant to a separatory funnel and extract twice with an equal volume of ethyl acetate.

    • Pool the organic (ethyl acetate) layers.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Sample Preparation for HPLC:

    • Redissolve the dried extract in a known volume of methanol or acetonitrile for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 3: Quantification of this compound by HPLC-UV
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 385 nm (the absorption maximum for TDA).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound (or TDA) of known concentrations.

    • Inject the prepared sample extracts and quantify the this compound concentration by comparing the peak area to the standard curve.

Visualizations

This compound Biosynthetic Pathway

Thiotropocin_Biosynthesis cluster_paa Phenylacetic Acid (PAA) Catabolism cluster_tda This compound (TDA) Biosynthesis cluster_regulation Regulation Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Phenylacetic_acid Phenylacetic Acid (PAA) Phenylpyruvate->Phenylacetic_acid Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetic_acid->Phenylacetyl_CoA PaaK Paa_intermediate PAA Pathway Intermediate Phenylacetyl_CoA->Paa_intermediate PaaABCDE, PaaG Tropone_precursor Tropone Precursor Paa_intermediate->Tropone_precursor PaaZ/PaaZ2 Thiotropocin_TDA This compound (TDA) Tropone_precursor->Thiotropocin_TDA TdaA, TdaB, TdaC, TdaD, TdaE, TdaF S_thiocysteine S-thiocysteine S_thiocysteine->Thiotropocin_TDA Quorum_Sensing Quorum Sensing cluster_tda cluster_tda Quorum_Sensing->cluster_tda Induces tda gene expression Iron Iron (Fe³⁺) Iron->Thiotropocin_TDA Required for bioactivity

Caption: Overview of the this compound (TDA) biosynthetic pathway.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low or No This compound Yield Check_Iron Check Iron Concentration in Medium Start->Check_Iron Check_pH Monitor and Adjust Culture pH Check_Iron->Check_pH No Low_Iron Low Iron Detected Check_Iron->Low_Iron Yes Check_Aeration Verify Aeration and Agitation Settings Check_pH->Check_Aeration No Incorrect_pH pH Out of Optimal Range Check_pH->Incorrect_pH Yes Check_Nutrients Analyze Nutrient Consumption Check_Aeration->Check_Nutrients No Poor_Aeration Inadequate Dissolved Oxygen Check_Aeration->Poor_Aeration Yes Check_Strain Verify Strain Integrity Check_Nutrients->Check_Strain No Nutrient_Depletion Nutrient Depletion Identified Check_Nutrients->Nutrient_Depletion Yes Strain_Issue Potential Strain Degradation Check_Strain->Strain_Issue Yes Acidify_Test Acidify Supernatant to Test for Pre-TDA Low_Iron->Acidify_Test Supplement_Iron Supplement Medium with Iron Source Acidify_Test->Supplement_Iron Adjust_pH_Control Adjust pH Control Strategy Incorrect_pH->Adjust_pH_Control Optimize_Aeration Optimize Aeration/ Agitation Rate Poor_Aeration->Optimize_Aeration Implement_Fed_Batch Implement Fed-Batch Strategy Nutrient_Depletion->Implement_Fed_Batch Reculture_QC Re-culture from a QC'd Stock Strain_Issue->Reculture_QC

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Refinement of Thiotropocin Extraction Protocols from Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining protocols for the extraction of Thiotropocin from culture broth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to Tropodithietic Acid (TDA)?

A1: this compound is a sulfur-containing antibiotic with the molecular formula C₈H₄O₃S₂[1]. It is produced by certain bacteria, such as Pseudomonas sp.[1]. This compound exists as a tautomer of Tropodithietic Acid (TDA), and the two are interconvertible. In much of the scientific literature, the compound is referred to as TDA[2][3][4].

Q2: Why is acidification of the culture broth necessary before extraction?

A2: In culture, a non-inhibitory analog of TDA, often referred to as pre-TDA, can be the predominant form, especially under low-iron conditions. Acidification of the culture supernatant, typically to a pH of around 3.0, is a critical step to instantaneously convert this pre-TDA into the biologically active TDA, which can then be efficiently extracted[2][4][5][6].

Q3: What is the recommended method for quantifying this compound/TDA in an extract?

A3: The most common and reliable method for the quantification of TDA is Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) or Time-of-Flight Mass Spectrometry (UHPLC-TOFMS)[2][5][7][8][9][10]. This technique allows for accurate identification and quantification based on the compound's mass-to-charge ratio and retention time[7][10].

Q4: What are the general stability considerations for this compound/TDA?

A4: The stability of TDA is influenced by pH and temperature. It is more stable in acidic conditions and can degrade in alkaline solutions[11]. For storage, it is advisable to keep extracts at low temperatures (e.g., -20°C) to minimize degradation[10].

Troubleshooting Guide

Problem 1: Low or No Yield of this compound/TDA

Q: I performed the extraction, but my final yield is very low or undetectable. What could be the cause?

A: Low yield is a common issue in natural product extraction. Here are several potential causes and solutions:

  • Incomplete Conversion of Pre-TDA to TDA:

    • Cause: Insufficient acidification of the culture supernatant before extraction.

    • Solution: Ensure the pH of the supernatant is lowered to approximately 3.0 using an acid like HCl or formic acid. Verify the pH with a calibrated pH meter before proceeding with the solvent extraction[5][6].

  • Inefficient Cell Lysis:

    • Cause: If this compound is not fully secreted into the broth, inefficient lysis of the bacterial cells will result in a low starting concentration in the supernatant.

    • Solution: While TDA is generally secreted, consider optimizing your cell harvesting and lysis procedures if you suspect a significant amount of the compound remains intracellular.

  • Suboptimal Extraction Solvent or Ratio:

    • Cause: The choice of solvent and its ratio to the aqueous phase are critical for efficient partitioning.

    • Solution: Ethyl acetate with 1% formic acid is a documented successful solvent for TDA extraction[2]. Ensure a sufficient solvent-to-culture-broth ratio is used to maximize recovery. Multiple extractions (e.g., 2-3 times) with fresh solvent will improve the yield over a single extraction.

  • Degradation of this compound/TDA:

    • Cause: TDA can degrade at non-optimal pH or elevated temperatures.

    • Solution: Perform the extraction at room temperature or below. Avoid prolonged exposure to alkaline conditions. Ensure the acidified supernatant is processed promptly.

Problem 2: Presence of Impurities in the Final Extract

Q: My final product shows multiple peaks on the chromatogram, indicating the presence of impurities. How can I improve the purity?

A: The presence of impurities is a challenge in natural product purification. Here are some strategies to obtain a cleaner product:

  • Formation of Emulsions during Extraction:

    • Cause: Vigorous shaking during liquid-liquid extraction can lead to the formation of emulsions, which trap impurities.

    • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by gentle centrifugation.

  • Co-extraction of Other Metabolites:

    • Cause: The extraction solvent will inevitably extract other compounds with similar polarity from the culture broth.

    • Solution: After the initial liquid-liquid extraction, further purification steps are often necessary. Techniques like solid-phase extraction (SPE) or column chromatography can be employed to separate TDA from other co-extracted metabolites[6].

  • Degradation Products:

    • Cause: If the extraction conditions are too harsh (e.g., high temperature, extreme pH), TDA may degrade, leading to the appearance of degradation products.

    • Solution: Follow the stability guidelines mentioned in the FAQs. If degradation is suspected, a forced degradation study under controlled conditions (acid, base, oxidation, heat, light) can help to identify the degradation products and optimize the extraction and storage conditions to avoid their formation[12][13][14][15][16].

Data Presentation

Table 1: Comparison of Solvents for this compound (TDA) Extraction

Solvent SystemReported Success for TDA/pre-TDAKey ConsiderationsReferences
Ethyl Acetate with 1% Formic Acid Successful for TDA extraction.Acidification is crucial for protonating TDA and improving its solubility in the organic phase.[2]
Isopropanol:Ethyl Acetate (1:3 v/v) with 1% Formic Acid Successful for TDA extraction.This mixture offers a different polarity that may be advantageous depending on the specific composition of the culture broth.[10]
2-Butanol Unsuccessful for pre-TDA extraction.May not be a suitable solvent for the initial extraction from the aqueous phase.[17]
Acetonitrile Unsuccessful for pre-TDA extraction.Not recommended for the primary liquid-liquid extraction of pre-TDA.[17]
n-Butanol Reported for extraction of other antibiotics.No specific data available for TDA, but it is a common solvent for antibiotic extraction and could be tested.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound (as TDA) from Culture Broth

This protocol is based on successful methods reported for the extraction of TDA from Phaeobacter species.

Materials:

  • Bacterial culture broth containing this compound

  • Hydrochloric acid (HCl) or Formic acid

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • pH meter

Methodology:

  • Harvesting the Supernatant: Centrifuge the bacterial culture at a sufficient speed and duration (e.g., 10,000 x g for 15 minutes) to pellet the cells. Carefully decant and collect the cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to approximately 3.0 with HCl or formic acid. Monitor the pH using a calibrated pH meter. This step is critical for the conversion of pre-TDA to TDA[2][5][6].

  • First Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate containing 1% formic acid.

  • Mixing: Gently invert the separatory funnel 15-20 times to allow for partitioning of TDA into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate. The organic layer (top layer) will contain the TDA.

  • Collection of Organic Phase: Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 3-6) two more times with fresh ethyl acetate to maximize the yield.

  • Drying: Pool the collected organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter the dried extract to remove the sodium sulfate and concentrate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Storage: Store the dried extract at -20°C for further analysis and purification.

Mandatory Visualizations

Thiotropocin_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Post-Extraction Culture Bacterial Culture Broth Centrifuge Centrifugation (10,000 x g, 15 min) Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Acidify Acidification to pH 3.0 (HCl or Formic Acid) Supernatant->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate + 1% Formic Acid) Acidify->LLE Separate Phase Separation LLE->Separate Collect_Organic Collect Organic Phase Separate->Collect_Organic Repeat Repeat Extraction (2x) Collect_Organic->Repeat Dry Dry with Na2SO4 Repeat->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract Troubleshooting_Thiotropocin_Extraction Start Low/No Yield or Impure Product Check_pH Was supernatant pH adjusted to ~3.0? Start->Check_pH Adjust_pH ACTION: Acidify supernatant to pH 3.0 and re-extract. Check_pH->Adjust_pH No Check_Solvent Is the extraction solvent appropriate? Check_pH->Check_Solvent Yes Change_Solvent ACTION: Use Ethyl Acetate with 1% Formic Acid. Check_Solvent->Change_Solvent No Check_Repeats Were extractions repeated 2-3 times? Check_Solvent->Check_Repeats Yes Repeat_Extraction ACTION: Perform multiple extractions. Check_Repeats->Repeat_Extraction No Check_Emulsion Did an emulsion form during extraction? Check_Repeats->Check_Emulsion Yes Gentle_Mixing ACTION: Use gentle inversion instead of shaking. Check_Emulsion->Gentle_Mixing Yes Check_Purity Is the final product impure? Check_Emulsion->Check_Purity No Purification ACTION: Employ further purification (e.g., SPE, Column Chromatography). Check_Purity->Purification Yes Check_Degradation Suspect degradation (unusual peaks)? Check_Purity->Check_Degradation No Optimize_Conditions ACTION: Lower temperature, avoid extreme pH, perform forced degradation studies. Check_Degradation->Optimize_Conditions Yes

References

Dealing with the tautomeric equilibrium of Thiotropocin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiotropocin. The focus is on addressing the challenges posed by its tautomeric equilibrium with tropodithietic acid (TDA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the tautomeric forms of this compound?

A1: this compound exists in a tautomeric equilibrium with tropodithietic acid (TDA).[1] Computational studies suggest that this compound and TDA are a pair of interconverting tautomers.[1] A third, much less stable tautomer, troposulfenin, has also been described.[1] For practical purposes in biological assays, the equilibrium between this compound and TDA is the most relevant.

Q2: Which tautomer, this compound or tropodithietic acid (TDA), is more stable?

A2: Computational studies indicate that tropodithietic acid (TDA) is the more stable tautomer by approximately 4-5 kcal/mol.[2] The activation energy for the conversion of this compound to TDA is relatively low, estimated to be between 2-8 kcal/mol, suggesting a facile interconversion.[2]

Q3: How does the tautomeric equilibrium affect the biological activity?

A3: The biological activity of this compound is often attributed to its ability to disrupt the proton motive force (PMF) across cellular membranes.[2] It acts as an electroneutral proton antiporter, exchanging extracellular protons for cytoplasmic cations.[2] While both tautomers are likely in rapid equilibrium, the overall biological effect is a consequence of this dynamic process. The exact contribution of each tautomer to the bioactivity is not fully elucidated, but the equilibrium mixture is known to be active.

Q4: How do experimental conditions like pH and solvent affect the tautomeric equilibrium?

  • pH: Acidic conditions have been shown to be important for the formation of the active form from a precursor, suggesting that pH can influence the availability of the bioactive species.[3] For many organic molecules with acidic protons, changes in pH can shift the tautomeric equilibrium.

  • Solvent: The polarity of the solvent can significantly influence tautomeric equilibria.[4][5] Polar solvents may favor the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[4] The specific effect on the this compound/TDA equilibrium would require experimental determination in the solvent of interest.

Q5: How can I analyze the tautomeric composition of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for analyzing tautomeric composition.

  • HPLC: Reversed-phase HPLC can be used to separate and quantify the different forms present in a sample.

  • NMR: 1H and 13C NMR spectroscopy can provide detailed structural information and help determine the ratio of tautomers in solution.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent bioactivity results between experiments. The tautomeric ratio of the compound may be varying between experiments due to slight differences in solvent, pH, or storage conditions.Standardize the pre-treatment of your compound. Dissolve it in a consistent solvent system and allow it to equilibrate for a defined period before use. Consider adjusting the pH of your stock solution to favor the more stable TDA tautomer (mildly acidic conditions may be beneficial, but this should be tested empirically).
Low or no observed bioactivity. The compound may have degraded, or the equilibrium may have shifted to a less active or inactive form. The compound may also be interacting with components of the experimental medium.Check the purity and integrity of your compound using HPLC or NMR. Prepare fresh stock solutions for each experiment. Investigate potential interactions with your media components. For instance, tropodithietic acid is known to chelate iron, which could influence its activity.[3]
Difficulty in replicating published results. The original publication may not have fully specified the conditions that influence the tautomeric equilibrium. The source and purity of the this compound used could also differ.Contact the authors of the original publication for more detailed experimental conditions. Characterize your own compound thoroughly to understand its tautomeric composition under your experimental conditions.
Precipitation of the compound in aqueous media. This compound and its tautomers may have limited aqueous solubility, which can be influenced by pH and the presence of salts.Test the solubility of the compound in your experimental buffer at different concentrations. The use of a co-solvent (e.g., DMSO, ethanol) may be necessary, but be mindful that this can also affect the tautomeric equilibrium. Evaluate the effect of pH on solubility.

Data Presentation

Table 1: Factors Influencing this compound/TDA Tautomeric Equilibrium

FactorInfluenceRemarks
Relative Stability Tropodithietic acid (TDA) is computationally predicted to be the more stable tautomer.[2]The energy difference is relatively small, allowing for a dynamic equilibrium.
pH Acidic conditions can promote the formation of the active form from a precursor.[3] The exact pH-dependence of the this compound/TDA equilibrium constant is not well-documented.Researchers should empirically determine the optimal pH for their specific application and maintain it consistently.
Solvent Polarity The polarity of the solvent is known to affect tautomeric equilibria in general.[4][5]The effect on the this compound/TDA system should be evaluated in the specific solvents used for experiments.
Temperature Temperature can affect the rate of interconversion and the position of the equilibrium.Experiments should be conducted at a consistent and controlled temperature.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions

  • Storage: Store solid this compound at -20°C or lower, protected from light and moisture.

  • Solvent Selection: For initial stock solutions, use a high-purity, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Preparation of Stock Solution:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile, amber vial.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Equilibration: To ensure a consistent tautomeric ratio, allow the stock solution to equilibrate at a standardized temperature (e.g., room temperature) for a fixed period (e.g., 1-2 hours) before making further dilutions.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate experimental buffer or medium. The final concentration of the organic solvent should be kept to a minimum (typically <1%) and a vehicle control should always be included in the experiment.

  • pH Adjustment (Optional but Recommended): If a specific tautomeric form is desired, the pH of the final working solution can be adjusted. Based on the literature, mildly acidic conditions may favor the TDA form. This should be optimized for your specific assay, ensuring the pH itself does not affect the biological system being studied.

Protocol 2: HPLC Analysis of this compound Tautomers

This protocol is a general guideline and may require optimization.

  • HPLC System: A standard HPLC system with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid), is often effective. The acid helps to protonate the carboxylic acid group, leading to better peak shape and retention.

  • Gradient: A typical gradient might start at a lower concentration of acetonitrile and increase linearly over the course of the run to elute compounds with different polarities.

  • Detection: Monitor the elution profile at a wavelength where both tautomers have significant absorbance (e.g., around 300-400 nm).

  • Sample Preparation: Dilute a sample of your this compound solution in the initial mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The relative peak areas can be used to estimate the ratio of the tautomers, assuming they have similar molar absorptivities at the detection wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Bioassay cluster_troubleshooting Troubleshooting start Start with solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve equilibrate Equilibrate solution dissolve->equilibrate analyze Analyze tautomeric ratio (HPLC/NMR) equilibrate->analyze bioassay Perform bioassay equilibrate->bioassay inconsistent Inconsistent results? bioassay->inconsistent check_params Check pH, solvent, temp. inconsistent->check_params check_purity Check purity/degradation inconsistent->check_purity check_params->equilibrate Standardize check_purity->start Use fresh sample

Caption: Experimental workflow for handling this compound.

mechanism_of_action cluster_membrane Cellular Membrane cluster_consequences Consequences TDA_out TDA (extracellular) TDAH_mem TDA-H (in membrane) TDA_out->TDAH_mem Binds H+ H_out H+ H_out->TDAH_mem TDA_in TDA (intracellular) TDAH_mem->TDA_in H_in H+ TDA_in->H_in Releases H+ TDAK_mem TDA-K+ (in membrane) TDA_in->TDAK_mem Binds K+ pmf Proton Motive Force (PMF) Disrupted H_in->pmf K_in K+ K_in->TDAK_mem K_out K+ TDAK_mem->K_out Transports K+ out atp ATP Synthesis Inhibition pmf->atp motility Flagellar Motor Inhibition pmf->motility

Caption: Mechanism of action of tropodithietic acid (TDA).

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activities of Thiotropocin and Tropodithietic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antibacterial properties of Thiotropocin and its tautomer, tropodithietic acid (TDA). While structurally related and often discussed interchangeably in scientific literature, this document delineates their activities based on available experimental data. Tropodithietic acid, the more extensively studied of the two, serves as the primary focus for quantitative analysis due to a greater availability of research.

Executive Summary

This compound and tropodithietic acid are potent, broad-spectrum antibacterial compounds. They exist as interconverting tautomers, with tropodithietic acid being the more stable form.[1] Both exhibit activity against a range of Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the disruption of the proton motive force across the bacterial cell membrane, acting as an electroneutral proton antiporter. This unique mechanism contributes to a low frequency of bacterial resistance development, making them promising candidates for further antimicrobial research and development.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for tropodithietic acid against various bacterial strains. MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data for this compound is limited in recent literature; however, given its tautomeric relationship with TDA, their antibacterial activities are considered comparable.

Table 1: Antibacterial Activity of Tropodithietic Acid against Gram-Negative Bacteria

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli NCTC 105353 - 25[2]
Pseudomonas aeruginosa NCTC 106623 - 25[2]
Salmonella enterica serovar Typhimurium SL13443 - 25[2]
Vibrio anguillarum 90-11-2873 - 25[2]
Klebsiella pneumoniae-[3]

Table 2: Antibacterial Activity of Tropodithietic Acid against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus NCTC 85323 - 25[2]
Staphylococcus aureus 8325-[4]

Note: A dash (-) indicates that the study confirmed activity but did not provide a specific MIC value in the referenced text.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of this compound or tropodithietic acid in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. b. Include a positive control well (broth with inoculum, no antimicrobial agent) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the test organism for 16-20 hours.

4. Interpretation of Results: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization

Signaling Pathway: Mechanism of Action

The primary antibacterial mechanism of tropodithietic acid is the disruption of the proton motive force (PMF) across the bacterial cytoplasmic membrane. TDA acts as an electroneutral proton antiporter, dissipating the transmembrane proton gradient (ΔpH) while leaving the membrane potential (ΔΨ) intact.[5]

G cluster_extracellular Extracellular Space cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm H+ H+ TDA_H TDA-H (Protonated) H+->TDA_H Protonation TDA- TDA- (Deprotonated) TDA_H->TDA- Diffusion across membrane & Deprotonation TDA_K TDA-K+ (Complex) TDA-->TDA_K Cation Binding H+_in H+ K+ K+ TDA_K->TDA- Diffusion out of cell & Cation Release

Caption: Proton antiport mechanism of tropodithietic acid.

Experimental Workflow: TDA Biosynthesis Pathway

The biosynthesis of tropodithietic acid originates from the phenylacetate catabolic pathway. Key genes involved in this process are part of the tda gene cluster.[6]

G Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Phenylacetyl-CoA Phenylacetyl-CoA Phenylpyruvate->Phenylacetyl-CoA Epoxidated_Intermediate Epoxidated_Intermediate Phenylacetyl-CoA->Epoxidated_Intermediate paaABCDE Tropone_Precursor Tropone_Precursor Epoxidated_Intermediate->Tropone_Precursor tda Genes TDA TDA Tropone_Precursor->TDA tda Genes

Caption: Simplified biosynthesis pathway of tropodithietic acid.

References

A Comparative Analysis of Thiotropocin and Thiostrepton: Unveiling Their Distinct Antibacterial Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial agents, Thiotropocin and Thiostrepton represent two distinct classes of molecules with unique structural features and mechanisms of action. This guide provides a detailed comparative analysis of these two compounds, offering insights for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, antibacterial spectra, and present available experimental data to facilitate a comprehensive understanding of their potential therapeutic applications.

At a Glance: Key Differences

FeatureThis compoundThiostrepton
Class Tropolone antibioticThiopeptide antibiotic
Source Pseudomonas sp.Streptomyces azureus, Streptomyces laurentii
Molecular Formula C₈H₄O₃S₂C₇₂H₈₅N₁₉O₁₈S₅
Primary Mechanism Disruption of proton motive forceInhibition of protein synthesis
Antibacterial Spectrum Broad-spectrum (Gram-positive and Gram-negative)Primarily Gram-positive, some Gram-negative

Mechanism of Action: A Tale of Two Strategies

The antibacterial efficacy of this compound and Thiostrepton stems from fundamentally different cellular targets.

This compound: Disrupting the Engine of the Cell

This compound, a sulfur-containing tropolone, exerts its antibacterial effect by disrupting the proton motive force (PMF) across the bacterial cell membrane. The PMF is a crucial electrochemical gradient that powers essential cellular processes, including ATP synthesis, nutrient transport, and flagellar motility. By dissipating this gradient, this compound effectively shuts down the cell's energy production and transport systems, leading to bacterial cell death. This compound is a tautomer of tropodithietic acid (TDA), and it is believed that TDA is the more stable and active form.

Thiotropocin_Mechanism cluster_membrane Bacterial Cell Membrane Proton H+ This compound This compound (TDA) Proton->this compound Binds H+ Proton_Cytoplasm H+ This compound->Proton_Cytoplasm Transports H+ across membrane ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Extracellular Extracellular Proton_Cytoplasm->ATP_Synthase Thiotropocin_Action Proton Motive Force Dissipated Cytoplasm Cytoplasm

This compound disrupts the proton motive force.

Thiostrepton: Halting the Protein Factory

In contrast, Thiostrepton, a complex thiopeptide antibiotic, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the 70S ribosome, interfering with the function of elongation factors (EF-G and EF-Tu) and preventing the translocation of tRNA, thereby halting protein production.[1][2][3] This leads to a cessation of essential cellular functions and ultimately, cell death.

Beyond its primary role as a protein synthesis inhibitor, recent studies have revealed that Thiostrepton can also modulate host cell signaling pathways. It has been shown to inhibit the PI3K-AKT signaling pathway, which is often dysregulated in cancer, and the Toll-like receptor 9 (TLR9) signaling pathway, which is involved in the innate immune response.

Thiostrepton_Mechanism Ribosome_50S 50S Subunit Elongation_Factors Elongation Factors (EF-G, EF-Tu) Ribosome_50S->Elongation_Factors Prevents binding of Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Ribosome_30S 30S Subunit Thiostrepton Thiostrepton Thiostrepton->Ribosome_50S Binds to Elongation_Factors->Protein_Synthesis Essential for

Thiostrepton inhibits protein synthesis.

Antibacterial Spectrum: A Quantitative Comparison

The antibacterial activity of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound (as its tautomer, tropodithietic acid) and Thiostrepton against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (as Tropodithietic Acid)

Bacterial StrainGram StainMIC (mg/L)
Salmonella Typhimurium SL1344Negative3 - 25
Escherichia coli NCTC 10535Negative3 - 25
Pseudomonas aeruginosa NCTC 10662Negative3 - 25
Staphylococcus aureus NCTC 8532Positive3 - 25
Vibrio anguillarum 90-11-287Negative3 - 25

Data sourced from a study on tropodithietic acid, the tautomer of this compound.[4]

Table 2: Minimum Inhibitory Concentrations (MIC) of Thiostrepton

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.19 - 3.5
Bacillus subtilisPositive2.0 - 3.1
Escherichia coliNegative0.19 - 0.37
Shigella dysenteriaeNegative0.17 - 0.37
Neisseria gonorrhoeaeNegative< 1

Data compiled from multiple sources.[5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.

Workflow for Broth Microdilution MIC Assay:

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours. B->C D Visually inspect the wells for bacterial growth (turbidity). C->D E The MIC is the lowest concentration of the antibiotic that shows no visible growth. D->E

Broth microdilution MIC assay workflow.

Key Steps in the Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density, typically 5 x 10⁵ colony-forming units (CFU) per milliliter.[7]

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plate is incubated under conditions optimal for the growth of the test bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

This compound and Thiostrepton, while both possessing antibacterial properties, operate through distinct and fascinating mechanisms. This compound's ability to cripple the bacterial cell's energy and transport systems by disrupting the proton motive force highlights a unique mode of action. In contrast, Thiostrepton's targeted inhibition of protein synthesis, a well-established antibiotic target, is complemented by its influence on host cell signaling pathways, suggesting a broader biological activity.

The quantitative data, though limited for this compound, suggests that both compounds are potent antibacterial agents. Further research, particularly in generating a more comprehensive MIC profile for this compound against a wider range of clinical isolates, is warranted to fully assess its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations. This comparative analysis underscores the diverse strategies employed by natural products to combat bacterial growth and provides valuable insights for the development of new and effective antimicrobial therapies.

References

Cross-Resistance Between Thiotropocin and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thiotropocin's performance against various antibiotic-resistant bacteria, supported by available experimental data. Due to the limited research specifically investigating cross-resistance with this compound, this guide synthesizes findings on its general activity against resistant strains and the inherent difficulty in selecting for this compound-resistant mutants.

Executive Summary

This compound, a sulfur-containing tropolone antibiotic also known as Tropodithietic Acid (TDA), demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A key finding in the study of this compound is the significant difficulty in generating stable, resistant mutants. This intrinsic characteristic suggests a low potential for the development of resistance and, consequently, a lower likelihood of cross-resistance to other antibiotic classes.

Evidence suggests that this compound's unique mechanism of action, acting as a protonophore to disrupt the proton motive force of the bacterial cell membrane, may not be significantly affected by common resistance mechanisms such as efflux pumps. However, comprehensive quantitative data from studies testing this compound against a wide panel of multidrug-resistant clinical isolates remains limited.

Data Presentation: Susceptibility to this compound

While a comprehensive cross-resistance table with a wide range of antibiotics is not available in the current literature due to the challenges in generating this compound-resistant strains, the following table summarizes key findings on the activity of this compound against bacteria with known resistance mechanisms.

Bacterial Strain/GroupResistance Profile of Test StrainsThis compound (TDA) Activity/SusceptibilityKey Findings & Implications
Salmonella TyphimuriumMutants with non-functional efflux pumpsSusceptibility equivalent to wild-type strains.[1]Suggests that efflux pumps, a common mechanism of resistance to many antibiotics, may not be effective against this compound. This indicates a lack of cross-resistance with antibiotics that are substrates of these pumps.
Methicillin-Resistant Staphylococcus aureus (MRSA)Resistant to beta-lactam antibioticsWhile specific MIC data for this compound against well-characterized MRSA is scarce, its broad-spectrum activity suggests potential efficacy. Further direct testing is required.Given the different mechanisms of action (cell wall synthesis inhibition for beta-lactams vs. membrane potential disruption for this compound), cross-resistance is not expected.
Vancomycin-Resistant Enterococci (VRE)Resistant to glycopeptide antibioticsNo specific studies detailing this compound's activity against VRE were identified. Its general Gram-positive activity warrants investigation.The distinct targets of vancomycin (peptidoglycan synthesis) and this compound suggest a low probability of cross-resistance.
Extended-Spectrum β-Lactamase (ESBL)-producing EnterobacteriaceaeResistant to many penicillin and cephalosporin antibioticsNo specific studies with quantitative data on this compound's activity against ESBL-producing strains were found. Its known activity against Gram-negative bacteria suggests it may be effective.As ESBLs inactivate beta-lactam antibiotics, and this compound has a different mechanism of action, cross-resistance is unlikely.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of antibiotic cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at the appropriate temperature (e.g., 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This can be verified using a spectrophotometer.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

b. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound and other comparator antibiotics in a suitable solvent.

  • Perform serial two-fold dilutions of each antibiotic in broth in a 96-well microtiter plate to achieve a range of concentrations.

c. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubate the plates at the appropriate temperature for 16-20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Attempted Generation of this compound-Resistant Mutants

This protocol describes a method for attempting to select for bacteria with resistance to this compound through prolonged exposure.

a. Serial Passage in Sub-MIC Concentrations:

  • Determine the baseline MIC of this compound for the bacterial strain of interest using the broth microdilution method.

  • Inoculate a tube of broth containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).

  • Incubate for 24 hours at the optimal growth temperature.

  • After incubation, transfer an aliquot of the culture to a fresh tube of broth containing a two-fold higher concentration of this compound.

  • Repeat this serial passage for a predetermined number of passages or until significant growth is observed at higher concentrations.

b. Plating on High-Concentration Agar:

  • Prepare agar plates containing this compound at concentrations above the baseline MIC (e.g., 2x, 4x, 8x MIC).

  • Spread a high-density culture of the test bacterium onto the surface of the agar plates.

  • Incubate the plates for 48-72 hours and observe for the growth of any colonies.

c. Confirmation of Resistance:

  • If colonies appear on the high-concentration plates, subculture them onto antibiotic-free agar to ensure viability.

  • Re-determine the MIC of this compound for the potential mutants to confirm a stable increase in resistance.

Visualizations

Signaling Pathways and Experimental Workflows

Thiotropocin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H+ H+ Thiotropocin_H This compound-H+ H+->Thiotropocin_H Binding H+_in H+ Thiotropocin_H->H+_in Transport across membrane PMF_disruption Proton Motive Force Disruption H+_in->PMF_disruption Accumulation leads to Cell_Death Cell Death PMF_disruption->Cell_Death Results in

Caption: Mechanism of action of this compound as a protonophore.

Cross_Resistance_Workflow cluster_resistance_induction Attempted Resistance Induction cluster_susceptibility_testing Susceptibility Testing start Start: Select Bacterial Strains serial_passage Serial Passage in sub-MIC this compound start->serial_passage high_conc_plating Plating on high-concentration this compound agar start->high_conc_plating wild_type Wild-Type Strains start->wild_type resistant_strains Strains with known resistance mechanisms start->resistant_strains check_stability Check for Stable Resistance serial_passage->check_stability high_conc_plating->check_stability mic_determination Determine MIC of this compound & Other Antibiotics check_stability->mic_determination compare_results Compare MICs & Analyze for Cross-Resistance mic_determination->compare_results wild_type->mic_determination resistant_strains->mic_determination end End: Report Findings compare_results->end

Caption: Experimental workflow for cross-resistance studies.

Logical_Relationship difficult_resistance Difficult to generate stable This compound-resistant mutants low_potential_rr Low potential for development of resistance difficult_resistance->low_potential_rr unique_moa Unique Mechanism of Action (Protonophore) low_potential_cr Low potential for target-based cross-resistance unique_moa->low_potential_cr no_efflux_cr No cross-resistance with efflux pump substrates unique_moa->no_efflux_cr conclusion This compound is a promising candidate for further development low_potential_cr->conclusion low_potential_rr->conclusion no_efflux_cr->conclusion

Caption: Logical relationship of this compound's cross-resistance potential.

References

Unraveling Thiotropocin's Antibacterial Strategy: A Genetic Approach to Validating its Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

Thiotropocin, a sulfur-containing tropolone antibiotic, exerts its antibacterial effects by disrupting the essential proton motive force (PMF) across the bacterial cell membrane. Genetic studies targeting the biosynthesis and resistance mechanisms of its parent compound, tropodithietic acid (TDA), provide strong validation for this mode of action. This guide compares this compound's activity with other membrane-active agents and details the experimental methodologies used to confirm its mechanism.

This compound, a tautomer of tropodithietic acid (TDA), functions as an electroneutral proton antiporter. This mechanism involves the shuttling of protons across the cytoplasmic membrane, which dissipates the transmembrane proton gradient.[1] The disruption of the proton motive force (PMF) is a critical blow to bacterial cells, as they rely on it for essential processes such as ATP synthesis, nutrient transport, and flagellar motility. Genetic investigations into the biosynthesis of TDA and the resistance mechanisms developed by the producing organisms offer a powerful lens through which to validate this proposed mode of action.

Comparative Analysis of this compound and Other Membrane-Active Antibiotics

To understand the unique properties of this compound, it is useful to compare it with other compounds that target the bacterial membrane's integrity or electrochemical gradient.

Compound Primary Mode of Action Effect on Proton Motive Force (PMF) Genetic Validation/Resistance Mechanisms
This compound (TDA) Proton AntiporterDissipates proton gradient (ΔpH)Mutations in the γ-glutamyl cycle genes in the producing organism, conferring resistance by managing proton stress.[1]
CCCP (Carbonyl cyanide m-chlorophenylhydrazone) ProtonophoreUncouples oxidative phosphorylation by dissipating the proton gradient.Resistance is often multifactorial and not linked to a single gene mutation, often involving changes in membrane composition or efflux pumps.
FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) ProtonophoreSimilar to CCCP, dissipates the proton gradient, uncoupling ATP synthesis from the electron transport chain.Resistance mechanisms are generally non-specific and involve alterations in membrane permeability or efflux.
Gramicidin Channel-forming IonophoreForms pores in the membrane, leading to the indiscriminate passage of monovalent cations, including protons, thus collapsing the membrane potential (ΔΨ).Resistance is rare due to the physical nature of membrane disruption.
Polymyxins Membrane PermeabilizerBinds to the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria, disrupting the outer and inner membranes.Resistance can arise from modifications to the lipid A structure.

Genetic Validation of this compound's Mode of Action

The validation of this compound's role as a proton antiporter is strongly supported by genetic studies on its producing organism, Phaeobacter inhibens.

Biosynthesis and Regulation

The biosynthesis of TDA is encoded by the tda gene cluster. Deletion of genes within this cluster, such as tdaB, abolishes TDA production.[2] This genetic linkage between the tda gene cluster and the production of the antibiotic is the foundational step in its genetic analysis.

Resistance in the Producing Organism

P. inhibens possesses a resistance mechanism to the TDA it produces. This resistance is not due to a modification of a specific cellular target, but rather to a system that mitigates the effects of proton stress. Genetic studies have identified an operon that confers TDA resistance, and bioinformatic analysis of these genes points towards a role for the γ-glutamyl cycle in acting as a proton sink.[1] This finding directly supports the hypothesis that TDA's primary mode of action is to disrupt the proton gradient. By upregulating a system to manage excess intracellular protons, the bacterium can survive the effects of its own antibiotic.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the mode of action of this compound.

Measurement of Proton Motive Force (PMF)

Objective: To determine if this compound disrupts the proton gradient across the bacterial membrane.

Methodology: The fluorescent probe DiSC3(5) is commonly used to measure changes in the transmembrane potential.

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Washing and Resuspension: Harvest the cells by centrifugation, wash them with a buffer that lacks a carbon source (e.g., phosphate-buffered saline - PBS), and resuspend them in the same buffer to a specific optical density (e.g., OD600 of 0.1).

  • Loading of Fluorescent Dye: Add DiSC3(5) to the cell suspension at a final concentration of 0.5-1 µM and incubate in the dark to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: Use a fluorometer to monitor the fluorescence of the DiSC3(5)-loaded cells. The dye's fluorescence is quenched when it accumulates in energized membranes.

  • Addition of this compound: Add this compound at various concentrations to the cell suspension and continue to monitor the fluorescence. A disruption of the PMF will cause the dye to be released from the membrane, resulting in an increase in fluorescence.

  • Controls: Use a known protonophore like CCCP or FCCP as a positive control to induce complete depolarization. A vehicle control (the solvent used to dissolve this compound) should also be included.

Targeted Gene Knockout to Confirm Resistance Mechanisms

Objective: To validate that specific genes are responsible for resistance to this compound.

Methodology: This protocol describes the creation of a targeted gene deletion in a susceptible bacterial strain like E. coli using a method like Lambda Red recombineering.

  • Primer Design: Design PCR primers to amplify an antibiotic resistance cassette (e.g., kanamycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Amplification of the Knockout Cassette: Perform PCR using the designed primers and a template plasmid containing the antibiotic resistance cassette.

  • Preparation of Electrocompetent Cells: Grow the recipient bacterial strain containing the Lambda Red recombinase expression plasmid to the mid-log phase and induce the expression of the recombinase enzymes. Prepare electrocompetent cells by washing with ice-cold sterile water or glycerol.

  • Electroporation: Electroporate the purified PCR product (the knockout cassette) into the electrocompetent cells.

  • Selection of Mutants: Plate the electroporated cells on agar plates containing the appropriate antibiotic to select for colonies that have successfully integrated the resistance cassette into their chromosome, thereby deleting the target gene.

  • Verification of Knockout: Confirm the gene deletion in the selected colonies by PCR using primers that flank the target gene region and by DNA sequencing.

  • Phenotypic Analysis: Assess the susceptibility of the knockout mutant to this compound using minimum inhibitory concentration (MIC) assays and compare it to the wild-type strain. An increased MIC in the mutant would indicate that the deleted gene is involved in sensitivity to the antibiotic.

Visualizing the Molecular Landscape

To better understand the processes described, the following diagrams illustrate the key pathways and experimental workflows.

Thiotropocin_Mode_of_Action cluster_membrane Bacterial Cell Membrane Proton_Motive_Force Proton Motive Force (PMF) (H+ Gradient) ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase Drives Transport Nutrient Transport Proton_Motive_Force->Transport Drives Motility Flagellar Motility Proton_Motive_Force->Motility Drives This compound This compound This compound->Proton_Motive_Force Dissipates H_in H+ (inside) This compound->H_in Releases H+ H_out H+ (outside) H_out->this compound Picks up H+

Caption: this compound dissipates the proton motive force.

Experimental_Workflow_Validation cluster_hypothesis Hypothesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Genetic Validation Hypothesis This compound disrupts PMF PMF_Assay Measure PMF (e.g., DiSC3(5) assay) Hypothesis->PMF_Assay Identify_Resistance Identify potential resistance genes Hypothesis->Identify_Resistance Observe_Depolarization Observe membrane depolarization upon this compound addition PMF_Assay->Observe_Depolarization Conclusion Mode of Action Validated Observe_Depolarization->Conclusion Gene_Knockout Create targeted gene knockout in susceptible strain Identify_Resistance->Gene_Knockout MIC_Test Test MIC of knockout vs. wild-type Gene_Knockout->MIC_Test Increased_MIC Observe increased MIC in knockout mutant MIC_Test->Increased_MIC Increased_MIC->Conclusion

Caption: Workflow for genetic validation of mode of action.

TDA_Resistance_Pathway cluster_cell Phaeobacter inhibens Cell TDA Tropodithietic Acid (TDA) Proton_Influx Increased Proton Influx TDA->Proton_Influx Gamma_Glutamyl_Cycle γ-Glutamyl Cycle Genes (Upregulated) Proton_Influx->Gamma_Glutamyl_Cycle Induces Proton_Sink Proton Sink / Acid Stress Response Gamma_Glutamyl_Cycle->Proton_Sink Resistance Resistance to TDA Proton_Sink->Resistance

Caption: Genetic basis of TDA resistance in the producer.

References

The Untapped Potential of Thiotropocin: A Guide to Exploring Synergistic Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies is paramount in an era of mounting resistance. Thiotropocin, a sulfur-containing tropolone antibiotic, presents a compelling avenue for investigation, not just as a standalone agent but as a potential synergistic partner to existing antimicrobial drugs. While specific studies on the synergistic effects of this compound with other antimicrobials are not yet available in published literature, this guide provides a comprehensive framework for exploring such possibilities. We will delve into the established methodologies for synergy testing, the known mechanism of action of this compound, and how this knowledge can inform the design of future experiments.

This compound, produced by certain species of Pseudomonas, has demonstrated activity against both Gram-positive and Gram-negative bacteria[1]. Its unique chemical structure and mode of action suggest that it could complement other antimicrobial agents, potentially leading to enhanced efficacy, reduced dosages, and a lower propensity for resistance development. This guide serves as a practical resource for researchers aiming to be at the forefront of investigating these potential synergies.

Evaluating Synergy: Experimental Protocols

The gold standard for quantifying the interaction between two antimicrobial agents is the checkerboard assay . This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key metric for defining synergy, additivity, indifference, or antagonism.

Checkerboard Assay Protocol

The checkerboard assay involves testing a range of concentrations of two drugs, both individually and in combination, against a target microorganism. The results are used to calculate the FIC index.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the antimicrobial agent to be tested are prepared at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs). A series of twofold dilutions are then prepared for each agent.

  • Microtiter Plate Setup: A 96-well microtiter plate is used to create a matrix of drug concentrations. Along the x-axis, serial dilutions of this compound are added. Along the y-axis, serial dilutions of the second antimicrobial agent are added. This creates wells with various combinations of the two drugs. Control wells containing each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria), are also included.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the Results: After incubation, the wells are visually inspected for turbidity, or the optical density is measured using a microplate reader to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that inhibits visible growth of the microorganism.

  • Calculating the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula:

    FIC Index = FICA + FICB

    Where:

    • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

    The interpretation of the FIC index is as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Hypothetical Data Presentation

To illustrate the output of a checkerboard assay, the following table presents hypothetical data for the combination of this compound and a generic antibiotic, "Antibiotic X," against a bacterial strain.

This compound (µg/mL)Antibiotic X (µg/mL)GrowthFIC IndexInterpretation
MIC Alone
160No Growth--
08No Growth--
In Combination
42No Growth0.5Synergy
81No Growth0.625Additive
24No Growth0.625Additive

In this hypothetical example, the combination of 4 µg/mL of this compound and 2 µg/mL of Antibiotic X results in an FIC index of 0.5, indicating a synergistic interaction.

Visualizing Experimental and Mechanistic Pathways

Understanding the workflow of synergy testing and the potential mechanisms of action is crucial for experimental design and interpretation.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare this compound Stock D Serial Dilutions of this compound A->D B Prepare Antibiotic X Stock E Serial Dilutions of Antibiotic X B->E C Prepare Bacterial Inoculum G Inoculate with Bacteria C->G F Dispense into 96-well Plate D->F E->F F->G H Incubate Plate G->H I Read MICs H->I J Calculate FIC Index I->J K Interpret Results (Synergy, etc.) J->K

Caption: Workflow for assessing antimicrobial synergy using the checkerboard method.

The synergistic potential of this compound may be linked to its mechanism of action, which is understood to be related to that of tropodithietic acid (TDA). TDA acts as a protonophore, disrupting the proton motive force across the bacterial cell membrane.

Mechanism_of_Action This compound This compound / TDA Membrane Bacterial Cell Membrane This compound->Membrane Inserts into PMF Proton Motive Force Membrane->PMF Disrupts ATP_Synthase ATP Synthase PMF->ATP_Synthase Inhibits Transport Nutrient Transport PMF->Transport Inhibits Motility Flagellar Motility PMF->Motility Inhibits Cell_Death Cell Death ATP_Synthase->Cell_Death Transport->Cell_Death Motility->Cell_Death

Caption: Proposed mechanism of action of this compound/TDA.

Potential Synergistic Combinations to Explore

Based on its mechanism of action, this compound could potentially synergize with antibiotics that have different cellular targets. For example:

  • Beta-lactams (e.g., penicillins, cephalosporins): These agents inhibit cell wall synthesis. The disruption of the proton motive force by this compound could potentially enhance the activity of beta-lactams by further destabilizing the cell envelope.

  • Aminoglycosides (e.g., gentamicin, amikacin): These antibiotics inhibit protein synthesis. The increased membrane permeability potentially caused by this compound could facilitate the uptake of aminoglycosides into the bacterial cell.

  • Quinolones (e.g., ciprofloxacin, levofloxacin): These drugs inhibit DNA replication. While a direct synergistic link is less obvious, combination therapy could exert multi-pronged attacks on essential cellular processes.

Conclusion

While the synergistic potential of this compound with other antimicrobial agents remains to be experimentally validated, the theoretical basis for such interactions is strong. This guide provides the necessary framework for researchers to systematically investigate these possibilities. The discovery of synergistic combinations involving this compound could be a significant step forward in the fight against antimicrobial resistance, offering new therapeutic strategies for challenging infections. The protocols and conceptual models presented here are intended to catalyze this important area of research.

References

Thiotropocin: A Comparative Analysis of its Efficacy Against Multidrug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, Thiotropocin, a sulfur-containing tropolone antibiotic, has garnered interest for its activity against a broad spectrum of bacteria. This guide provides a comparative analysis of the efficacy of this compound against key multidrug-resistant bacterial strains, alongside established antibiotics: vancomycin, linezolid, and daptomycin.

Executive Summary

This compound, and its more stable tautomer tropodithietic acid (TDA), demonstrates promising in vitro activity against both Gram-positive and Gram-negative bacteria. Its unique mechanism of action, acting as a proton antiporter to disrupt the bacterial cell's proton motive force, suggests a low propensity for the development of resistance. While direct comparative studies against a wide panel of MDR strains are limited, available data indicates its potential as a valuable scaffold for the development of new antibiotics. This guide synthesizes the current, albeit limited, data on this compound's efficacy and provides a framework for its comparison with current standard-of-care antibiotics for MDR infections.

Comparative In Vitro Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound (as TDA) and comparator antibiotics against relevant bacterial strains. It is critical to note that the data for this compound and the comparator drugs were not always generated from the same studies or against identical bacterial strains, which presents a limitation in direct comparison.

Table 1: Efficacy Against Staphylococcus aureus

AntibioticBacterial StrainMIC (µg/mL)
This compound (TDA) S. aureus NCTC 12493MIC value is bactericidal[1]
VancomycinS. aureus ATCC 43300 (MRSA)1 - 2[2][3]
LinezolidS. aureus ATCC 43300 (MRSA)1.56 - 2.5[4][5]
DaptomycinS. aureus (MRSA isolates)0.38 (MIC₅₀) - 0.75 (MIC₉₀)[6]

Table 2: Efficacy Against Gram-Negative Bacteria

While the primary focus is on MDR Gram-positive organisms, this compound has also demonstrated activity against Gram-negative bacteria.

AntibioticBacterial StrainMIC (µg/mL)
This compound (TDA) Salmonella enterica serovar Typhimurium SL1344MIC value is bactericidal[1]
VancomycinSalmonella enterica serovar TyphimuriumIntrinsically resistant
LinezolidSalmonella enterica serovar TyphimuriumGenerally not clinically effective
DaptomycinSalmonella enterica serovar TyphimuriumNot active against Gram-negative bacteria

Mechanism of Action: A Novel Approach

This compound (as TDA) employs a distinct mechanism of action that differs from many conventional antibiotics. It functions as a proton antiporter, disrupting the essential proton motive force across the bacterial cytoplasmic membrane.

Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm (Neutral pH) Proton_ext H+ TDA_H This compound (TDA) + H+ Proton_ext->TDA_H Protonation Proton_int H+ TDA_H->Proton_int Diffusion across membrane Cation_int K+ PMF_disruption Proton Motive Force Disruption Proton_int->PMF_disruption Accumulation leads to TDA_K TDA + K+ Cation_int->TDA_K Cation Binding TDA_K->Cation_int Efflux from cell

Caption: Mechanism of action of this compound (TDA) as a proton antiporter.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of this compound and comparator antibiotics in microtiter plates Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate microtiter plates with bacterial suspension Serial_Dilution->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This assay is performed to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Generalized Protocol:

  • Culture Preparation: A log-phase growth culture of the test organism is prepared.

  • Exposure: The bacterial culture is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without the antibiotic is included.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Enumeration: Viable bacterial counts (CFU/mL) are determined by serial dilution and plating on appropriate agar medium.

  • Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[7][8]

Conclusion

This compound exhibits a promising profile as a broad-spectrum antimicrobial agent with a novel mechanism of action that may circumvent existing resistance pathways. However, the current body of publicly available, direct comparative efficacy data against clinically relevant, multidrug-resistant strains is limited. Further rigorous in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential and to establish its place in the armamentarium against MDR pathogens. The data presented in this guide serves as a foundation for such future investigations. Researchers are encouraged to conduct head-to-head comparative studies using standardized methodologies to generate the robust data needed for informed drug development decisions.

References

A Comparative Analysis of Thiotropocin and Viomycin Inhibition Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial agents Thiotropocin and viomycin, focusing on their distinct patterns of inhibition, mechanisms of action, and antibacterial efficacy. While both compounds exhibit potent antimicrobial properties, they operate through fundamentally different cellular pathways, offering unique advantages and considerations for therapeutic development.

Executive Summary

This compound, often studied as its more stable tautomer tropodithietic acid (TDA), is a broad-spectrum antibiotic that disrupts the bacterial cell membrane's proton motive force. In contrast, viomycin is a tuberactinomycin antibiotic that specifically inhibits bacterial protein synthesis by binding to the ribosome. This guide presents a side-by-side comparison of their inhibitory activities, detailed experimental protocols for assessing their respective mechanisms, and visual representations of their modes of action and experimental workflows.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound (as TDA) and viomycin against a range of bacterial species. This data highlights the differing spectrum of activity for each compound.

AntibioticBacterial SpeciesGram TypeMIC (µg/mL)Reference
This compound (TDA) Staphylococcus aureus NCTC 12493Gram-positive80[1]
Salmonella enterica serovar Typhimurium SL1344Gram-negative625[1]
Escherichia coli NCTC 10538Gram-negative1250[1]
Pseudomonas aeruginosa NCTC 10662Gram-negative1250[1]
Vibrio anguillarum 90-11-287Gram-negative~4.2 (19 µM)[2]
Viomycin Mycobacterium tuberculosis (capreomycin-resistant mutant)N/A8[3]
Escherichia coliGram-negative--

Note: MIC values can vary depending on the specific strain and the testing conditions.

Mechanisms of Action

This compound and viomycin inhibit bacterial growth through distinct mechanisms, targeting different essential cellular processes.

This compound (Tropodithietic Acid): Disruption of Proton Motive Force

This compound, as its tautomer tropodithietic acid (TDA), functions as an electroneutral proton antiporter. It shuttles protons across the bacterial cytoplasmic membrane, dissipating the proton gradient that is essential for ATP synthesis, nutrient transport, and flagellar motion. This disruption of the proton motive force leads to a collapse of the cell's energy-generating capacity and ultimately cell death.

thiotropocin_mechanism This compound (TDA) Mechanism of Action cluster_membrane Bacterial Cytoplasmic Membrane membrane extracellular Extracellular Space (High [H+]) TDA_out TDA cytoplasm Cytoplasm (Low [H+]) proton_in H+ TDA_H TDA-H+ TDA_out->TDA_H Binds H+ TDA_H->cytoplasm Crosses Membrane TDA_H->TDA_out Releases H+ atp_synthesis ATP Synthesis (Inhibited) proton_in->atp_synthesis Disrupts Gradient proton_out H+

Mechanism of this compound (TDA) as a proton antiporter.
Viomycin: Inhibition of Protein Synthesis

Viomycin is a potent inhibitor of bacterial protein synthesis. It binds to the ribosome at the interface of the small (30S) and large (50S) subunits. This binding event blocks the translocation of messenger RNA (mRNA) and transfer RNA (tRNA) through the ribosome, effectively halting the elongation phase of protein synthesis.[1][4] This leads to a cessation of the production of essential proteins, resulting in bacterial cell death.

viomycin_mechanism Viomycin Mechanism of Action Ribosome 70S Ribosome Translocation Translocation Ribosome->Translocation mRNA mRNA mRNA->Ribosome tRNA_A tRNA (A-site) tRNA_A->Ribosome tRNA_P tRNA (P-site) tRNA_P->Ribosome Viomycin Viomycin Viomycin->Ribosome Binds to ribosome Inhibition Inhibition Viomycin->Inhibition Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Inhibition->Translocation Blocks

Viomycin inhibits protein synthesis by blocking translocation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][4][5][6]

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Stock solutions of this compound (TDA) and viomycin of known concentration.

b. Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for sterility controls) with 100 µL of the diluted bacterial suspension, bringing the total volume to 200 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

mic_workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of antibiotic in 96-well plate Start->Prepare_Antibiotic_Dilutions Standardize_Inoculum Standardize bacterial inoculum to 0.5 McFarland Prepare_Antibiotic_Dilutions->Standardize_Inoculum Inoculate_Plate Inoculate wells with standardized bacterial suspension Standardize_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for determining Minimum Inhibitory Concentration.
In Vitro Translation Inhibition Assay

This assay measures the effect of an antibiotic on protein synthesis in a cell-free system.[3][7][8][9][10]

a. Preparation of Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract).

  • Reaction buffer containing amino acids, energy source (ATP, GTP), and salts.

  • mRNA template encoding a reporter protein (e.g., luciferase or GFP).

  • This compound (TDA) and viomycin at various concentrations.

  • Luminometer or fluorometer for detection.

b. Procedure:

  • Set up the in vitro translation reactions in microcentrifuge tubes or a microplate.

  • To each reaction, add the cell-free extract, reaction buffer, and mRNA template.

  • Add the test antibiotic (this compound or viomycin) at the desired final concentration. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Measure the amount of synthesized reporter protein by detecting luminescence or fluorescence.

  • Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control.

Proton Motive Force Disruption Assay

This assay uses a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to measure changes in the bacterial membrane potential.[11][12][13][14][15]

a. Preparation of Materials:

  • Mid-log phase bacterial culture.

  • Buffer (e.g., PBS with glucose).

  • DiSC₃(5) stock solution.

  • This compound (TDA) and viomycin at various concentrations.

  • Fluorometer with appropriate excitation and emission wavelengths.

b. Procedure:

  • Wash and resuspend the bacterial cells in the buffer to a specific optical density.

  • Add DiSC₃(5) to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved. This indicates the dye has accumulated in the polarized membranes.

  • Add the test antibiotic to the cell suspension.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the cell membrane.

  • A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.

Conclusion

This compound and viomycin represent two distinct classes of antimicrobial agents with different cellular targets and mechanisms of action. This compound's ability to disrupt the proton motive force makes it a broad-spectrum agent, while viomycin's specific targeting of the bacterial ribosome provides a more focused approach to inhibiting protein synthesis. Understanding these differences is crucial for the strategic development of new antimicrobial therapies and for combating the rise of antibiotic resistance. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other antimicrobial compounds.

References

The Double-Edged Sword: Exploring the Structure-Activity Relationship of Synthetic Thiotropocin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents with potent efficacy and minimal toxicity is a perpetual challenge. Thiotropocin, a sulfur-containing tropolone natural product, has emerged as an intriguing scaffold for the development of new antibiotics. This guide provides a comparative analysis of synthetic this compound analogues, delving into their structure-activity relationships concerning antibacterial efficacy and cytotoxicity, supported by experimental data and detailed protocols.

Unlocking Antibacterial Potential: A Balancing Act of Efficacy and Toxicity

The therapeutic potential of any new antibiotic hinges on its ability to effectively kill or inhibit the growth of pathogenic bacteria at concentrations that are not harmful to the host. The structure-activity relationship (SAR) of this compound analogues reveals a delicate balance between these two crucial parameters. A study on a broad range of troponoid analogues, including this compound-related structures, provides valuable insights into the chemical modifications that govern their biological activity.[1][2]

Key Structural-Activity Relationship Insights:
  • The Tropone Core is Essential: The seven-membered tropone ring is the fundamental pharmacophore responsible for the biological activity of this class of compounds.[1][2]

  • Substitution Matters: The type and position of substituents on the tropone ring play a pivotal role in modulating both antibacterial potency and cytotoxicity.

  • Thio-Substitution Enhances Activity: Notably, the introduction of a thio-group at the C-1 position of the tropone ring, a key feature of this compound, has been shown to significantly enhance antibacterial activity compared to the unsubstituted tropone.[3] Nitro-derivatives at the C-2 position also demonstrate increased activity.[3]

  • Hydroxymethyl Groups Boost Potency: In the case of tropolones (a subclass of troponoids), the presence of hydroxymethyl substituents leads to greater antibacterial efficacy than the parent molecule.[3]

  • Lipophilicity and Activity: While not exhaustively studied for this compound itself, in the broader class of troponoids, modifications affecting the overall lipophilicity of the molecule can influence its interaction with bacterial membranes and, consequently, its antibacterial effect.

Comparative Analysis of Antibacterial Activity and Cytotoxicity

To facilitate a clear comparison, the following tables summarize the quantitative data for a selection of synthetic troponoid analogues, including those with structural similarities to this compound. The data includes the Minimum Inhibitory Concentration (MIC80), the concentration required to inhibit 80% of bacterial growth, against various bacterial strains, and the 50% cytotoxic concentration (CC50) against human hepatoma cells.

Compound IDStructureS. aureus MIC80 (µM)E. coli MIC80 (µM)A. baumannii MIC80 (µM)P. aeruginosa MIC80 (µM)HepG2 CC50 (µM)
Tropone (Structure of Tropone)>71.4>71.4>71.4>71.4>50
Tropolone (Structure of Tropolone)13.6>71.4>71.4>71.4>50
Thiotropolone (Analogue 284) (Structure of a Thiotropolone)>71.414.3>71.4>71.4>50
Thiotropolone (Analogue 363) (Structure of another Thiotropolone)>71.428.6>71.4>71.4>50
α-HT (Analogue 261) (Structure of an α-Hydroxytropolone)>71.4>71.428.6>71.4>50

Note: This table presents a selection of data from a larger study for illustrative purposes. For a comprehensive list of all 92 tested troponoids, please refer to the original publication.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC80)

The MIC80 values were determined using a broth microdilution method.[1]

  • Bacterial Culture: An overnight culture of the test bacteria was diluted to a concentration of 5 × 10^5 Colony Forming Units (CFU)/mL.

  • Compound Dilution: The test compounds were serially diluted (1.5-fold) in a 96-well microtiter plate.

  • Inoculation: The diluted bacterial suspension was added to each well containing the serially diluted compounds.

  • Incubation: The plates were incubated for 16–24 hours.

  • Measurement: The optical density (turbidity) of each well was measured to determine bacterial growth. The MIC80 was defined as the lowest concentration of the compound that inhibited at least 80% of the bacterial growth compared to the control (no compound).

Determination of Cytotoxicity (CC50)

The 50% cytotoxic concentration (CC50) was determined against human hepatoma (HepG2) cells.[1]

  • Cell Culture: HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for a specified period (e.g., 24 or 48 hours).

  • Viability Assay: Cell viability was assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, was calculated from the dose-response curve.

Visualizing the Science: Workflows and Mechanisms

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Evaluation cluster_3 Data Analysis compound_synthesis Synthesis of Analogues initial_screening Initial Antibacterial Screen (Fixed Concentrations) compound_synthesis->initial_screening compound_purchase Commercial Analogues compound_purchase->initial_screening mic_determination MIC80 Determination initial_screening->mic_determination Active Compounds cc50_determination CC50 Determination (Cytotoxicity) initial_screening->cc50_determination Active Compounds sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis cc50_determination->sar_analysis mechanism_of_action cluster_0 This compound Analogue cluster_1 Bacterial Cell cluster_2 Outcome analogue This compound Analogue cell_wall Cell Wall analogue->cell_wall Disruption cell_membrane Plasma Membrane analogue->cell_membrane Disruption lysis Cell Lysis cell_wall->lysis cell_membrane->lysis cytoplasm Cytoplasm

References

Thiotropocin: A Head-to-Head Comparison with Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel sulfur-containing antibiotic, Thiotropocin, with a selection of commercially available antibiotics. This compound, and its tautomer Tropodithietic Acid (TDA), represent a promising class of broad-spectrum antibacterial agents with a unique mechanism of action. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to offer an objective evaluation of this compound's performance against established alternatives.

Introduction to this compound

This compound is a natural antibiotic produced by Pseudomonas sp. and is characterized by a unique seven-membered ring structure containing sulfur.[1] It exists in tautomeric equilibrium with Tropodithietic Acid (TDA), which is produced by marine bacteria of the Roseobacter clade.[2][3] Both compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][4]

The primary mechanism of action for this compound and TDA is the disruption of the bacterial proton motive force (PMF).[3][5][6] They act as electroneutral proton antiporters, dissipating the transmembrane proton gradient that is essential for vital cellular processes such as ATP synthesis, active transport, and motility.[3][7][8] This mode of action is distinct from many commercially available antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.

Comparative Antibacterial Activity

The in vitro efficacy of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables present a summary of available MIC data for Tropodithietic Acid (TDA), the bioactive form of this compound, against a panel of pathogenic bacteria. For comparison, MIC data for commercially available antibiotics, including those that also target the proton motive force, are provided.

Note on Data Comparability: It is important to note that direct head-to-head comparisons of MIC values are most accurate when determined under identical experimental conditions (e.g., same bacterial strain, inoculum size, growth medium, and incubation time). The data presented below is collated from various studies and, while informative, may not represent a direct comparative analysis.

Table 1: In Vitro Activity of Tropodithietic Acid (TDA) against Gram-Positive Bacteria
MicroorganismTropodithietic Acid (TDA) MIC
Staphylococcus aureus39 µM[2]
Staphylococcus aureus NCTC 1249380 - 155 mg/L[9]
Table 2: In Vitro Activity of Tropodithietic Acid (TDA) against Gram-Negative Bacteria
MicroorganismTropodithietic Acid (TDA) MIC
Vibrio anguillarum19 µM[2]
Salmonella enterica serovar Typhimurium SL1344625 - 1250 mg/L[9]
Escherichia coli NCTC 105353 - 25 mg/L[9]
Pseudomonas aeruginosa NCTC 106623 - 25 mg/L[9]

Mechanism of Action: Disruption of the Proton Motive Force

This compound/TDA functions by dissipating the proton motive force (PMF) across the bacterial cytoplasmic membrane. This is achieved through an electroneutral proton antiport mechanism. The molecule picks up a proton from the acidic external environment, diffuses across the membrane, and releases the proton into the neutral cytoplasm. To maintain electroneutrality, it is proposed to chelate a cation (like K+) and transport it out of the cell. This cycle effectively collapses the proton gradient, leading to a shutdown of essential cellular functions and ultimately cell death.[7]

External Environment (Acidic) External Environment (Acidic) H_out H+ K_out K+ Cytoplasm (Neutral) Cytoplasm (Neutral) H_in H+ TDA_out TDA TDA_H TDA-H+ TDA_H->Cytoplasm (Neutral) TDA_H->H_in Proton Release TDA_in TDA K_in K+ TDA_in->K_in TDA_K TDA-K+ TDA_K->External Environment (Acidic) Diffusion TDA_K->K_out H_out->TDA_out

Caption: Mechanism of Proton Motive Force Disruption by TDA.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for Tropodithietic Acid (TDA) and its analogues are typically determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

Experimental Workflow:

start Start prep_bacteria Prepare bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria inoculate Inoculate microtiter plate wells with bacteria and TDA dilutions prep_bacteria->inoculate prep_tda Prepare serial dilutions of TDA in broth prep_tda->inoculate incubate Incubate plates (e.g., 24-48 hours at 37°C) inoculate->incubate read Visually or spectrophotometrically determine bacterial growth incubate->read determine_mic Identify MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Methodology:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: A two-fold serial dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with the bacterial inoculum (positive control) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium being tested.

  • MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Conclusion

This compound, and its tautomer Tropodithietic Acid, demonstrate significant broad-spectrum antibacterial activity. Their unique mechanism of targeting the proton motive force presents a potentially valuable alternative to antibiotics that act on more conventional targets, particularly in the context of rising antimicrobial resistance. The available data suggests that this compound is a promising candidate for further preclinical and clinical development. However, more extensive head-to-head comparative studies with a wider range of clinically relevant pathogens and commercially available antibiotics are warranted to fully elucidate its therapeutic potential. The difficulty in selecting for resistant mutants in vitro is a particularly encouraging characteristic that merits further investigation.

References

Unlocking the Therapeutic Promise of Thiotropocin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the therapeutic potential of Thiotropocin and its derivatives. By presenting key experimental data, detailed methodologies, and illustrating the underlying biological pathways, this document serves as a valuable resource for evaluating the future of this promising class of antimicrobial compounds.

This compound, a sulfur-containing tropolone antibiotic, and its tautomer Tropodithietic acid (TDA), have garnered significant interest for their broad-spectrum antibacterial activity.[1][2] This guide delves into the performance of synthetic this compound/TDA analogues, comparing their efficacy against both Gram-positive and Gram-negative bacteria, and contextualizing their potency against conventional antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of Tropodithietic acid (TDA) and several of its synthetic analogues against Staphylococcus aureus (a Gram-positive bacterium) and Vibrio anguillarum (a Gram-negative bacterium). For a comprehensive evaluation, these values are compared with those of standard antibiotics, Ampicillin and Ciprofloxacin.

Compound/AntibioticTarget OrganismMinimum Inhibitory Concentration (MIC) µg/mL
Tropodithietic acid (TDA) Staphylococcus aureus8.3
Vibrio anguillarum4.0
Tropone-2-carboxylic acid Staphylococcus aureus3.6
Vibrio anguillarum0.9
3,4,5-trichloro-6,7-dihydrotropone Staphylococcus aureus5.2
Vibrio anguillarum5.2
Ampicillin Staphylococcus aureus125[3]
Vibrio parahaemolyticus≥16[4]
Ciprofloxacin Staphylococcus aureus0.3[3]

Mechanism of Action: A Dual Approach

This compound and its derivatives exhibit a unique dual-action mechanism. Their primary mode of antibacterial action involves the disruption of the proton motive force across the bacterial cell membrane, acting as a proton antiporter.[5][6] This disruption of the electrochemical gradient is detrimental to essential cellular processes, ultimately leading to bacterial cell death.

Beyond its direct bactericidal effects, Tropodithietic acid also functions as a signaling molecule, modulating the bacterial communication system known as quorum sensing (QS).[5][6][7] Specifically, TDA can interact with the LuxR-type transcriptional regulators, which are key components of the N-acyl homoserine lactone (AHL)-mediated quorum-sensing systems in many Gram-negative bacteria.[8][9] By influencing this pathway, TDA can regulate the expression of a wide array of genes, including those involved in virulence, biofilm formation, and antibiotic production.[5][7]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AHL AHL Signal Molecules AHL->AHL_inside Diffusion TDA Tropodithietic Acid (TDA) TDA->TDA_inside Transport mem LuxI LuxI (AHL Synthase) LuxI->AHL Synthesis LuxR LuxR (Transcriptional Regulator) Gene Target Genes (e.g., Virulence, Biofilm) LuxR->Gene Regulation of Transcription AHL_inside->LuxR Binding TDA_inside->LuxR Modulation

TDA's modulation of the LuxI/LuxR quorum sensing pathway.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antibacterial activity of novel compounds. The following protocol outlines the broth microdilution method used to evaluate the efficacy of this compound derivatives.

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Vibrio anguillarum)

  • Cation-adjusted Mueller Hinton II Broth

  • 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into Mueller Hinton II Broth and incubated overnight at the appropriate temperature (e.g., 37°C for S. aureus, 25°C for V. anguillarum).

    • The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to the final desired inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold serial dilutions of the compound are prepared in Mueller Hinton II Broth in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The plate is incubated for 16-24 hours at the optimal growth temperature for the specific bacterium.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental_Workflow A Bacterial Culture (Overnight) B Standardize Inoculum (0.5 McFarland) A->B D Inoculate 96-well Plate B->D C Prepare Serial Dilutions of this compound Derivative C->D E Incubate (16-24 hours) D->E F Read Results (Visual or OD600) E->F G Determine MIC F->G

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The available data suggests that this compound derivatives represent a promising avenue for the development of new antimicrobial agents. Notably, some synthetic analogues, such as tropone-2-carboxylic acid, exhibit enhanced activity compared to the parent compound, Tropodithietic acid. Their dual mechanism of action, combining direct bactericidal effects with the modulation of bacterial communication, presents a multifaceted approach to combating bacterial infections. Further research focusing on the synthesis of a broader range of derivatives and in vivo efficacy studies is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of Thiotropocin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper handling and disposal of thiotropocin is paramount for ensuring a safe laboratory environment and minimizing environmental impact. This guide offers procedural, step-by-step recommendations for researchers, scientists, and drug development professionals.

This compound, a sulfur-containing tropolone antibiotic, requires careful management as hazardous chemical waste. Due to the absence of specific disposal protocols for this compound, the following procedures are based on established best practices for the disposal of laboratory antibiotic and sulfur-containing organic compound waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Core Principles of this compound Waste Management

The primary principle is to prevent the release of active antibiotic compounds into the environment, which can contribute to the development of antibiotic-resistant microorganisms. All materials contaminated with this compound, including stock solutions, used culture media, and contaminated labware, should be treated as hazardous chemical waste.[1][2]

Procedural Steps for this compound Disposal

  • Segregation of Waste:

    • Establish a dedicated and clearly labeled waste container for all this compound-contaminated materials.

    • Do not mix this compound waste with general laboratory trash or biohazardous waste unless explicitly permitted by your institution's EHS guidelines.

  • Handling of Liquid this compound Waste:

    • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must not be autoclaved or poured down the drain.[1] They should be collected in a designated, leak-proof, and chemically resistant container.[2]

    • Used Culture Media: While autoclaving can inactivate some antibiotics, its effectiveness against this compound is unknown. Therefore, it is recommended to treat all used media containing this compound as chemical waste.[1] Collect the media in a labeled waste container.

  • Handling of Solid this compound Waste:

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and flasks that have come into contact with this compound should be placed in the designated solid chemical waste container.

    • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the chemical waste container. The area should then be decontaminated.

  • Waste Container Management:

    • Keep the this compound waste container securely closed when not in use.

    • Store the container in a well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

Table 1: General Safety and Handling Precautions for Chemical Waste

Precaution CategoryGuideline
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Ventilation Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.
Waste Labeling Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound Waste"), and any other information required by your institution.
Storage Store waste containers in a designated, secure, and well-ventilated secondary containment area.
Emergency Procedures Be familiar with your institution's spill and emergency response procedures.

Experimental Protocols

Detailed experimental protocols for the chemical inactivation or degradation of this compound are not available in the reviewed literature. Research on the chemical inactivation of antibiotics suggests that there is no universally effective method.[3] Therefore, professional hazardous waste disposal is the recommended course of action.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ThiotropocinDisposal cluster_waste_generation Waste Generation cluster_waste_type Waste Type Assessment cluster_liquid_handling Liquid Waste Handling cluster_solid_handling Solid Waste Handling cluster_final_disposal Final Disposal Waste This compound Contaminated Material IsLiquid Liquid or Solid? Waste->IsLiquid CollectLiquid Collect in Labeled Liquid Chemical Waste Container IsLiquid->CollectLiquid Liquid CollectSolid Collect in Labeled Solid Chemical Waste Container IsLiquid->CollectSolid Solid EHSDisposal Dispose via Institutional EHS / Licensed Contractor CollectLiquid->EHSDisposal CollectSolid->EHSDisposal

Caption: this compound Disposal Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiotropocin
Reactant of Route 2
Reactant of Route 2
Thiotropocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.